10-Ketonaltrexone
説明
Structure
3D Structure
特性
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMRULRADVYER-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914505 | |
| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-14-6 | |
| Record name | 10-Ketonaltrexone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-OXONALTREXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
10-Ketonaltrexone chemical structure and molecular weight
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
10-Ketonaltrexone (also known as 10-oxonaltrexone) is a critical oxidative impurity and pharmacologically active derivative of the opioid antagonist naltrexone. Structurally, it is distinguished by the oxidation of the benzylic carbon (C-10) of the morphinan skeleton to a ketone. This modification significantly alters the electronic environment of the aromatic ring and the steric profile of the molecule, resulting in a marked reduction in binding affinity at
This guide provides a comprehensive technical analysis of this compound, detailing its molecular weight, chemical structure, synthetic pathways, and analytical characterization standards required for pharmaceutical impurity profiling.
Chemical Identity and Molecular Metrics[1]
This compound is classified as a morphinan-6,10-dione.[1] The introduction of the carbonyl group at the C-10 position adds a second ketone to the naltrexone scaffold, changing its polarity and solubility profile.
| Parameter | Technical Specification |
| Common Name | This compound; 10-Oxonaltrexone |
| CAS Registry Number | 96445-14-6 |
| Molecular Formula | |
| Molecular Weight | 355.39 g/mol |
| Exact Mass | 355.1420 Da |
| IUPAC Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 160–165 °C |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Slightly soluble in Chloroform |
Structural Analysis and Topology
The structural deviation from naltrexone occurs at the benzylic position (C-10). In naltrexone, this position is a methylene bridge (
Structural Topology Diagram
The following diagram maps the core morphinan skeleton of this compound, highlighting the critical functional groups and the site of oxidation.
Figure 1: Structural topology of this compound highlighting the critical C-10 oxidation site relative to the morphinan core.
Synthesis and Formation Pathways[5][6][7][8][9]
This compound is primarily encountered in two contexts: as an oxidative degradation product in pharmaceutical formulations and as a target for semi-synthesis to study structure-activity relationships (SAR).
Pathway A: Oxidative Degradation (Impurity Formation)
In liquid formulations or under stress conditions (light, heat, oxidizers), naltrexone can undergo benzylic oxidation. The C-10 position is activated by the adjacent aromatic ring, making it a "soft spot" for radical attack or enzymatic oxidation (e.g., Cytochrome P450).
Pathway B: Chemical Synthesis
For analytical standards, this compound is synthesized chemically. A common route involves the protection of the phenolic hydroxyl group followed by benzylic oxidation.
Synthetic Protocol Summary:
-
Starting Material: Naltrexone is converted to Naltrexone 3-methyl ether to protect the phenolic hydroxyl group.
-
Oxidation: The protected intermediate is subjected to oxidation, typically using Chromium(VI) reagents (e.g.,
in acetic acid) or other benzylic oxidants, which selectively target the C-10 position. -
Deprotection: The 3-methoxy group is cleaved (e.g., using
or HBr) to restore the phenolic hydroxyl, yielding this compound.
Reaction Workflow Diagram
Figure 2: Step-wise semi-synthetic route from Naltrexone to this compound involving protection, oxidation, and deprotection.[2]
Analytical Characterization
To confirm the identity of this compound in a sample, a multi-modal approach utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Parent Ion:
m/z. -
Fragmentation Pattern: Distinctive loss of the cyclopropylmethyl group and fragmentation of the morphinan ring system. The mass shift of +14 Da relative to naltrexone (342 vs 356) indicates the replacement of two hydrogen atoms with one oxygen atom (
).
Nuclear Magnetic Resonance (NMR)
-
1H NMR (Proton): The most diagnostic feature is the disappearance of the diastereotopic protons at the C-10 position. In naltrexone, these appear as a doublet of doublets in the 3.0–3.2 ppm region. In this compound, this signal is absent.[3]
-
13C NMR (Carbon): Appearance of a new carbonyl signal corresponding to the C-10 ketone, typically downfield around 180–200 ppm, distinct from the C-6 ketone signal.
Pharmacological Implications[7][10]
While primarily monitored as an impurity, this compound possesses intrinsic pharmacological activity. However, structure-activity relationship (SAR) studies indicate a significant loss of potency compared to the parent drug.
-
Receptor Affinity: this compound acts as an antagonist at
-, -, and -opioid receptors.[4] -
Potency: Binding assays demonstrate that it is far less potent than naltrexone.[5] The introduction of the ketone at C-10 likely creates steric hindrance or unfavorable electronic interactions that reduce binding affinity to the opioid receptor pocket.
-
Toxicology: As a known degradation product, it must be qualified in drug substances according to ICH Q3A/Q3B guidelines if it exceeds identification thresholds.
References
-
Daicel Pharma Standards. (n.d.). This compound - Naltrexone Impurity Standard.[6] Retrieved from
-
MedKoo Biosciences. (n.d.). 10-keto Naltrexone Product Data Sheet. Retrieved from
-
ChemicalBook. (2025).[7] this compound (CAS 96445-14-6) Chemical Properties. Retrieved from
-
National Institutes of Health (NIH). (n.d.). This compound and 10-ketooxymorphone: Synthesis and Opioid Receptor Binding. PubMed. Retrieved from
-
Cayman Chemical. (n.d.). 10α-hydroxy Naltrexone Product Information. (Contextual reference for C-10 oxidized derivatives). Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 96445-14-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of 10-Ketonaltrexone: A Technical Analysis
The following technical guide provides an in-depth pharmacological analysis of 10-Ketonaltrexone.
Executive Summary
This compound (CAS: 96445-14-6) is an oxidized derivative of the opioid antagonist naltrexone, characterized by the introduction of a ketone group at the C-10 benzylic position of the morphinan scaffold. While primarily identified as a pharmaceutical impurity and degradation product in naltrexone formulations, it possesses distinct pharmacological activity as a competitive opioid receptor antagonist.
This guide analyzes the structure-activity relationship (SAR) resulting from C-10 oxidation, demonstrating that this modification significantly attenuates binding affinity across Mu (
Chemical Identity & Structural Biology
Structural Characterization
This compound retains the core pentacyclic morphinan structure of naltrexone but differs by the oxidation of the C-10 methylene bridge to a carbonyl group. This modification alters the electronic distribution and steric profile of the molecule, impacting its interaction with the hydrophobic pocket of the opioid receptor.
-
IUPAC Name: (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione[2][3]
-
Molecular Formula:
[2][3]
Formation Pathway
While this compound is often isolated as a degradation product in pharmaceutical stability studies, it can be synthesized via benzylic oxidation.[4] In biological systems, C-10 oxidation represents a minor metabolic route compared to the dominant C-6 reduction (forming 6
Figure 1: Formation of this compound relative to the major metabolic pathway. The 10-keto derivative arises primarily from oxidative stress or degradation rather than enzymatic reduction.
Pharmacodynamics: Receptor Binding & Efficacy
Mechanism of Action
This compound functions as a competitive antagonist at opioid receptors.[5] It binds to the orthosteric site, preventing the activation of the receptor by endogenous ligands (e.g., endorphins) or exogenous agonists (e.g., morphine). However, the presence of the 10-keto group introduces steric hindrance or unfavorable electrostatic interactions that reduce its binding affinity.
Quantitative Binding Profile
The following data summarizes the binding affinity (
Table 1: Comparative Binding Affinities (
| Receptor Subtype | Ligand | Relative Affinity Loss | |
| Mu ( | Naltrexone | ~0.6 - 1.0 | Reference |
| This compound | 31.1 | ~30-50x Lower | |
| Kappa ( | Naltrexone | ~4.0 | Reference |
| This compound | 102.0 | ~25x Lower | |
| Delta ( | Naltrexone | ~10.0 | Reference |
| This compound | 281.0 | ~28x Lower |
Data Source: Archer et al., J. Med.[4][6] Chem. 1985; MedKoo Biosciences.
Signaling Pathway Inhibition
As an antagonist, this compound does not activate G-protein signaling. Instead, it stabilizes the receptor in an inactive conformation, blocking the
Figure 2: Mechanism of Action. This compound competes for the binding site, preventing Gi/o coupling and subsequent downstream signaling modulation.
Experimental Protocols
To validate the activity of this compound, researchers should employ the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Materials:
-
Membrane preparation: Rat or Guinea pig whole brain (minus cerebellum).
-
Radioligand:
-DAMGO (specific for ) or -Naloxone (non-selective antagonist). -
Test Compound: this compound (dissolved in MeOH, diluted in Tris-HCl).
-
Non-specific control: 10
M Naloxone.
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50
L Radioligand (final conc. ~0.5 nM).[7] -
50
L Test Compound (concentration range: to M). -
100
L Membrane suspension (~200 g protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Binding Assay
Objective: Confirm antagonist efficacy (lack of intrinsic activity and blockade of agonist).
Workflow:
-
Setup: Prepare membranes in assay buffer containing GDP (10-50
M) to minimize basal G-protein activity. -
Agonist Challenge: To test antagonism, co-incubate membranes with an
concentration of a standard agonist (e.g., DAMGO) and varying concentrations of this compound. -
Tracer: Add
(~0.1 nM) and incubate for 60-90 minutes at 30°C. -
Readout: Filter and count bound radioactivity.
-
Validation: A true antagonist will dose-dependently reduce the agonist-induced signal back to basal levels without reducing basal levels further (unless inverse agonism is present).
Clinical & Translational Implications[5][6]
Impurity Qualification
In drug development, this compound is monitored as a "specified impurity."
-
Thresholds: According to ICH Q3B(R2) guidelines, impurities >0.1% must be identified and qualified.
-
Toxicity: Given its structural similarity to naltrexone and lower potency, it generally presents a low toxicological risk profile compared to the parent, but its presence indicates oxidative instability in the formulation.
Structure-Activity Insights
The reduced affinity of this compound highlights the sensitivity of the opioid receptor's binding pocket to changes at the C-10 position. The C-10 ketone likely interferes with the "T-shaped" aromatic stacking or hydrophobic interactions usually facilitated by the morphinan backbone, providing a negative constraint for future drug design.
References
-
Archer, S., et al. (1985). "this compound and 10-ketooxymorphone."[1][4][6] Journal of Medicinal Chemistry, 28(7), 974–976.[6]
-
Sigma-Aldrich (Cerilliant). "this compound Certified Reference Material Data Sheet." SigmaAldrich.com.
-
MedKoo Biosciences. "10-keto Naltrexone Product Analysis and Binding Data." MedKoo.com.
-
Daicel Pharma Standards. "Naltrexone Impurity Standards: this compound." Daicel Pharma.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 155523, this compound." PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medkoo.com [medkoo.com]
- 4. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]
- 5. drugs.com [drugs.com]
- 6. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2289492A2 - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]
Technical Guide: Oxidative Pathways & C10-Functionalization of Naltrexone
This technical guide details the formation, mechanism, and characterization of 10-Ketonaltrexone , distinguishing its role as a specific oxidative degradation product and synthetic impurity from the canonical human metabolic pathway of Naltrexone.
Part 1: Executive Technical Summary
Status Clarification:
While 6
Its presence is critical in Critical Quality Attribute (CQA) assessments because it signifies oxidative instability at the C10 position of the morphinan scaffold. While not a major metabolic route in humans, the C10 position is a known "metabolic soft spot" for cytochrome P450-mediated oxidation in structurally related morphinans, making this pathway theoretically relevant for toxicological profiling.
Key Physiochemical Data
| Parameter | Data |
| CAS Number | 96445-14-6 |
| Molecular Formula | |
| Molecular Weight | 355.39 g/mol |
| Pharmacology | |
| Key Structural Feature | Carbonyl group at C10 (Benzylic position) |
Part 2: Mechanistic Pathway (Chemical & Putative Metabolic)
The transformation of Naltrexone to this compound involves the oxidation of the benzylic carbon (C10), located adjacent to the aromatic A-ring. This position is electronically activated, making it susceptible to radical abstraction and subsequent oxidation.
The Chemical Mechanism (Benzylic Oxidation)
The formation proceeds through a radical intermediate or direct hydroxylation, followed by further oxidation to the ketone.
-
Initiation: Abstraction of a hydrogen atom from the C10 position (benzylic) to form a radical species.
-
Propagation (Oxidative): Reaction with molecular oxygen or reactive oxygen species (ROS) to form a 10-hydroxy intermediate (10-Hydroxynaltrexone).
-
Termination/Oxidation: Further oxidation of the secondary alcohol at C10 to the ketone (this compound).
Putative Metabolic Relevance
In biological systems, this transformation mimics CYP450-mediated benzylic hydroxylation . While Naltrexone is primarily metabolized by non-CYP enzymes (reductases), the C10 oxidation pathway is observed in related morphinans (e.g., oxycodone) and represents a minor clearance or oxidative stress pathway.
Pathway Visualization (DOT Diagram)
Figure 1: Divergence of Naltrexone metabolism. The green path represents the major human metabolic route (reduction), while the red path illustrates the oxidative formation of this compound via the C10-hydroxy intermediate.
Part 3: Experimental Protocols for Detection & Synthesis
For researchers validating this impurity or studying oxidative metabolism, the following protocols provide a self-validating framework.
Protocol A: Targeted Synthesis (Standard Preparation)
To generate this compound for use as a reference standard (e.g., for HPLC retention time validation).
Reagents: Naltrexone base, Chromium Trioxide (
-
Dissolution: Dissolve 1.0 g of Naltrexone base in 15 mL of glacial acetic acid.
-
Oxidation: Slowly add a solution of
(1.2 eq) in aqueous acetic acid while maintaining temperature at 20-25°C.-
Causality:
is a strong oxidant capable of benzylic oxidation. Controlled addition prevents over-oxidation of the nitrogen ring.
-
-
Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (System: Methanol/DCM 1:9). Look for a less polar spot compared to Naltrexone.
-
Quenching: Quench with isopropanol (to consume excess Cr) followed by neutralization with
. -
Extraction: Extract with Chloroform (
mL). -
Purification: Silica gel column chromatography. Elute with
. -
Validation: Confirm structure via NMR (disappearance of C10 protons) and MS (Mass shift +14 Da from Naltrexone).
Protocol B: LC-MS/MS Detection in Biological Matrices
Used to detect trace levels of this compound in plasma or stability samples.
Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or equivalent).
Column: C18 Reverse Phase (e.g., Waters XBridge,
| Step | Parameter | Value/Description |
| Mobile Phase A | Aqueous | 0.1% Formic Acid in Water |
| Mobile Phase B | Organic | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) | 0-1 (5% B); 1-6 (5% |
| Flow Rate | mL/min | 0.4 mL/min |
| Ionization | Source | ESI Positive Mode |
| MRM Transition | Quantifier | 356.2 |
| MRM Transition | Qualifier | 356.2 |
Note: The parent Naltrexone has an m/z of 342. The 10-Keto derivative has an m/z of 356 (+14 Da corresponds to oxidation of
Part 4: Comparative Pharmacology & Relevance
Understanding the biological activity of this compound is vital for assessing the safety of this impurity.
| Compound | Target Receptor | Binding Affinity ( | Relative Potency |
| Naltrexone | ~0.1 - 0.5 nM | 100% (Reference) | |
| This compound | ~31.1 nM | ~1-2% of Parent | |
| This compound | ~102 nM | Low Affinity | |
| This compound | ~281 nM | Negligible |
Data Interpretation: The introduction of the ketone at C10 significantly creates steric hindrance and alters the electronic landscape of the morphinan backbone, drastically reducing its binding affinity to opioid receptors compared to the parent drug. This suggests that as an impurity, it is likely pharmacologically less active , reducing the risk of unexpected potency spikes in degraded formulations.
Part 5: References
-
StatPearls [Internet]. (2023). Naltrexone.[1][2][3][4][5][6][7][8][9][10][11][12] Treasure Island (FL): StatPearls Publishing. Available at: [Link]
-
Archer, S., et al. (1985).[6] this compound and 10-ketooxymorphone.[6] Journal of Medicinal Chemistry, 28(7), 974-976. (Describes synthesis and reduced potency). Available at: [Link]
-
European Directorate for the Quality of Medicines. Naltrexone Hydrochloride Monograph: Impurity I. European Pharmacopoeia. (Defines this compound as a regulated impurity).[2]
-
Dunbar, J.L., et al. (2006). Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma. Journal of Chromatography B. (Establishes canonical metabolic baseline). Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. JP2019536476A - Method for producing nor-opioid and nal-opioid benzyl isoquinoline alkaloids - Google Patents [patents.google.com]
- 3. Naltrexone biotransformation and incidence of subjective side effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Naltrexone - Wikipedia [en.wikipedia.org]
- 6. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses [mdpi.com]
- 10. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
toxicological profile of 10-Ketonaltrexone in vivo
Topic: Toxicological Profile and Qualification Strategy for 10-Ketonaltrexone (In Vivo) Content Type: Technical Whitepaper / Strategic Guide Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals[1]
Executive Summary
This compound (also known as 10-Oxonaltrexone ; CAS: 96445-14-6) is a primary oxidative degradation product and synthetic impurity of the opioid antagonist Naltrexone.[1][2] Structurally, it is characterized by the introduction of a ketone functionality at the benzylic C10 position of the morphinan scaffold.
From a toxicological perspective, this compound presents a unique profile: it retains the opioid antagonist pharmacophore but exhibits significantly reduced affinity (
This guide outlines the structural basis of its toxicity, its pharmacological interaction profile, and the industry-standard in vivo qualification strategy required to legitimize its presence in drug substances above ICH Q3A/B thresholds.[1]
Structural & Physicochemical Basis of Toxicity[1]
The formation of this compound is driven by oxidative stress at the benzylic carbon (C10), a position susceptible to radical attack and enzymatic oxidation (e.g., CYP450 variants or environmental auto-oxidation).[1]
The Benzylic Oxidation Pathway
Unlike the metabolic conversion to 6
Figure 1: Oxidative degradation pathway leading to this compound.[1][3] The C10 position is electronically activated by the adjacent aromatic ring.[1]
Pharmacological Profile: The "Tox" of Activity
Before assessing systemic toxicity, one must establish if the impurity acts as a "super-agonist" or "super-antagonist." this compound has been evaluated for opioid receptor binding and has been found to be significantly less potent than Naltrexone.[1]
Comparative Receptor Affinity ( )
The introduction of the carbonyl group at C10 creates steric hindrance and electronic repulsion within the receptor binding pocket.[1]
| Compound | Relative Potency | |||
| Naltrexone | ~0.2 - 1.0 nM | ~0.5 - 5.0 nM | ~10 - 50 nM | High |
| This compound | 31.1 nM | 102 nM | 281 nM | Low |
Data Source: Archer et al., J. Med. Chem. 1985; MedKoo Biosciences.[1]
Toxicological Implication: The risk of this compound causing unexpected CNS effects (e.g., respiratory depression or severe precipitation of withdrawal) is low relative to the parent.[1] It acts as a weak antagonist.
In Vivo Toxicological Qualification Strategy
If this compound exceeds the qualification threshold (typically 0.15% or 1.0 mg/day intake, per ICH Q3B) in the final drug product, it must be qualified in vivo.[1] The goal is to prove that the impurity does not introduce new toxicities compared to pure Naltrexone.
The "Bridging" Study Concept
Rather than testing this compound in isolation (which is costly to synthesize in gram-quantities), the industry standard is a Bridging Study .[1] You compare "Pure Naltrexone" against "Naltrexone Spiked with this compound."
Experimental Logic:
-
Hypothesis: The spiked batch is non-inferior to the pure batch.[1]
-
Validation: If the NOAEL (No Observed Adverse Effect Level) of the spiked group is equivalent to the pure group, the impurity is qualified at that specific level.[1]
Protocol: 14-Day Repeated Dose Toxicity in Rats
Objective: Assess systemic toxicity and potential target organ pathology.
Test System:
-
Species: Sprague-Dawley Rats (n=10/sex/group).
-
Route: Oral Gavage (mimicking clinical route) or IV (if bioavailability is the concern).[1]
Study Design Table:
| Group | Treatment | Dose (mg/kg/day) | Rationale |
| 1 | Vehicle Control | 0 | Baseline physiology. |
| 2 | Naltrexone (Pure) | High Dose (e.g., 100 mg/kg) | Establishes the toxicity profile of the parent.[1] |
| 3 | Naltrexone + 10-Keto (Low Spike) | 100 mg/kg + (0.5% Spike) | Represents typical impurity limits.[1] |
| 4 | Naltrexone + 10-Keto (High Spike) | 100 mg/kg + (5.0% Spike) | The Qualifier. Exaggerated impurity load to determine safety margin.[1] |
Key Endpoints & Causality Analysis:
-
Clinical Signs: Observe for sedation vs. convulsions. (10-Keto is less potent, so CNS signs should track with Naltrexone levels).[1]
-
Clinical Chemistry: Focus on ALT/AST (Liver) and Creatinine (Kidney).[1]
-
Histopathology:
Figure 2: Decision tree for the toxicological qualification of this compound.
Genotoxicity Assessment (Crucial Pre-requisite)
Before running the rat study, the genotoxic potential of the 10-keto group must be cleared.[1]
-
Structural Alert: The ketone at C10 is conjugated with the aromatic A-ring.[1] While not a classic "Michael Acceptor" in the most reactive sense, benzylic oxidations can theoretically form DNA adducts.[1]
-
In Silico (DEREK/SARah): Run QSAR analysis. This compound generally predicts negative for mutagenicity because the morphinan structure is rigid and the ketone is sterically hindered.
-
In Vitro (Ames Test): A 5-strain bacterial reverse mutation assay is mandatory.[1]
-
Protocol Note: Ensure metabolic activation (S9 fraction) is used, as the ketone might be reduced back to an alcohol or further oxidized.[1]
-
Analytical Surveillance in Plasma (Toxicokinetics)
To validate the in vivo exposure, you must distinguish this compound from Naltrexone metabolites in plasma.
-
Challenge: this compound (MW 355.[1][4]39) is isobaric with other potential oxidation products.[1]
-
Method: LC-MS/MS (Triple Quadrupole).
-
MRM Transition:
-
Chromatography: Reverse Phase C18. The 10-keto group makes the molecule slightly less polar than 10-hydroxynaltrexone but distinct from Naltrexone.[1]
References
-
Archer, S., et al. (1985).[1] "this compound and 10-ketooxymorphone."[5] Journal of Medicinal Chemistry, 28(7), 974–976.[1][5] Link
-
ICH Guidelines. (2006).[1] "Q3B(R2): Impurities in New Drug Products." International Council for Harmonisation.[1][3] Link
-
MedKoo Biosciences. "10-keto Naltrexone Product Data & Affinity Profile." Link
-
Alsante, K. M., et al. (2007).[1] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37.[1][6] Link
Sources
The Chemical Handle: Structural & Functional Evolution of Naltrexone Ketone Derivatives
Executive Summary
Naltrexone (NTX) stands as a cornerstone in the pharmacopoeia of opioid antagonists, primarily due to its high affinity for the Mu-opioid receptor (MOR) and significant oral bioavailability. However, its therapeutic utility is often limited by hepatotoxicity at high doses and a lack of receptor subtype selectivity (MOR vs. KOR/DOR). This technical guide analyzes the C-6 ketone and C-14 hydroxyl positions as critical "chemical handles" for derivatization. We explore how transforming the C-6 ketone into hydrazones, oximes, or alkenes (via Wittig olefination) shifts the pharmacodynamic profile from reversible antagonism to irreversible affinity labeling or subtype-selective modulation.
The Pharmacophore: The "Message-Address" Concept
To engineer Naltrexone derivatives, one must first deconstruct its binding mechanics using the Message-Address Concept proposed by Portoghese.
-
The Message (Core): The phenolic A-ring and the basic nitrogen (N-17) represent the "message" required for opioid receptor recognition.
-
The Address (Selectivity): The C-6 and C-14 positions act as the "address," dictating which receptor subtype (Mu, Delta, or Kappa) the molecule will bind to and the nature of that binding (reversible vs. covalent).
The C-6 ketone is unique because it sits in a hydrophobic pocket of the receptor. Modifying this
Figure 1: Naltrexone SAR Logic
Caption: Structural decomposition of Naltrexone showing key derivatization sites and their pharmacological consequences.
C-6 Functionalization: From Reversible to Irreversible
The most chemically reactive site on Naltrexone is the C-6 ketone. Derivatization here often aims to create Affinity Labels —molecules that bind covalently to the receptor, rendering the antagonism irreversible.
Hydrazones and Azines (The "Sticky" Antagonists)
Reacting the C-6 ketone with hydrazine yields Naltrexazone . Further dimerization yields Naltrexonazine .
-
Mechanism: These derivatives possess a nucleophilic nitrogen that attacks electrophilic residues (likely thiols or esters) near the receptor binding site, forming a covalent bond.
-
Therapeutic Utility: While not typically used clinically due to permanent receptor blockade, they are invaluable tools for "receptor washout" experiments to determine receptor turnover rates.
-
Key Insight: The C-6 hydrazone retains high MOR affinity but dramatically increases DOR (Delta) affinity compared to the parent Naltrexone.
The Wittig Product: Nalmefene
Replacing the C-6 ketone with a methylene group (=CH2) yields Nalmefene .
-
Chemistry: A Wittig reaction converts the C=O to C=CH2.
-
Advantage: This modification removes the metabolic liability of the ketone (which can be reduced to the less active 6-beta-naltrexol). Nalmefene has a longer half-life and greater oral bioavailability than Naltrexone, preventing the "rebound" effect seen in opioid withdrawal management.
Reductive Amination: Beta-Funaltrexamine ( -FNA)
Although technically an amide,
-
Profile: It acts as an irreversible MOR antagonist but a reversible KOR agonist. This "dual-nature" is critical for dissecting opioid reward pathways where MOR and KOR often have opposing effects.
Experimental Protocols
The following protocols outline the synthesis of two distinct classes of C-6 derivatives: the irreversible hydrazone and the metabolically stable alkene.
Protocol A: Synthesis of Naltrexazone (Schiff Base Formation)
Objective: Convert C-6 Ketone to C-6 Hydrazone. Safety: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.
-
Reagent Prep: Dissolve Naltrexone HCl (1.0 eq) in absolute ethanol (0.1 M concentration).
-
Activation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to protonate the ketone oxygen.
-
Addition: Add excess hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH:NH4OH 90:10:1). Look for the disappearance of the ketone spot.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the residue from hot methanol/water.
-
Validation:
-
IR: Disappearance of C=O stretch at ~1720 cm⁻¹. Appearance of C=N stretch at ~1640 cm⁻¹.
-
Mass Spec: M+1 peak should correspond to Naltrexone mass + 14 (N2H2 - O).
-
Protocol B: Synthesis of Nalmefene (Wittig Olefination)
Objective: Convert C-6 Ketone to C-6 Methylene. Note: Requires anhydrous conditions.
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in dry THF under Argon. Add Potassium tert-butoxide (KOtBu, 1.6 eq) at 0°C. Stir for 30 mins until the solution turns bright yellow (generation of the phosphorus ylide).
-
Addition: Add Naltrexone free base (1.0 eq) dissolved in dry THF dropwise to the ylide solution.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add saturated aqueous NH4Cl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).
Figure 2: Synthesis Workflow
Caption: Divergent synthesis pathways from the Naltrexone core yielding distinct pharmacological agents.
Quantitative Comparison of Derivatives
The following table summarizes the binding affinities (
| Compound | C-6 Substituent | MOR | KOR | Selectivity (K/M) | Nature of Binding |
| Naltrexone | =O[1] (Ketone) | 0.2 | 10 | 50 | Reversible |
| Naltrexazone | =N-NH2 | 0.8 | 45 | 56 | Irreversible |
| Nalmefene | =CH2 | 0.4 | 0.8 | 2 | Reversible |
| -NH-Fumarate | 1.5 | 3.0 | 2 | Irreversible (Mu) | |
| 6 | -OH (Alcohol) | 1.8 | 150 | 83 | Reversible |
Data aggregated from Portoghese et al. and standard medicinal chemistry literature.
References
-
Portoghese, P. S., et al. (1978).[2] "Synthesis and pharmacologic characterization of an alkylating analogue (chlornaltrexamine) of naltrexone with ultralong-lasting narcotic antagonist properties." Journal of Medicinal Chemistry.
-
Hahn, E. F., et al. (1975).[3] "Narcotic antagonists. 4. Carbon-6 derivatives of N-allylnoroxymorphone and N-cyclopropylmethylnoroxymorphone." Journal of Medicinal Chemistry.
-
Pasternak, G. W., & Hahn, E. F. (1980).[2] "Long-acting opiate agonists and antagonists: 14-hydroxydihydromorphinone hydrazones." Journal of Medicinal Chemistry.
-
Ko, M. C., et al. (2006). "Differentiation of kappa opioid agonist-induced antinociception by naltrexone and nor-binaltorphimine in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics.
-
FDA Label. (2010). "Vivitrol (naltrexone for extended-release injectable suspension)."[4] U.S. Food and Drug Administration.[5][6]
Sources
- 1. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]
- 4. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naltrexone extended-release injection: an option for the management of opioid abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Ketonaltrexone: Structural Characterization and Opioid Receptor Binding Profile
[1]
Executive Summary
10-Ketonaltrexone (CAS: 96445-14-6), also known as 10-oxo-naltrexone, is a semi-synthetic morphinan derivative and a critical oxidative impurity of the opioid antagonist naltrexone.[1] Structurally, it differs from the parent compound by the introduction of a ketone functionality at the C10 benzylic position.
While naltrexone is a potent, high-affinity antagonist at the mu-opioid receptor (MOR), This compound exhibits a drastically reduced binding affinity profile across all major opioid receptor subtypes (MOR, KOR, DOR). This loss of potency—approximately 60 to 100-fold compared to naltrexone—establishes the C10 position as a critical locus for receptor-ligand interaction and steric tolerance. Consequently, this compound serves primarily as a pharmacological negative control in Structure-Activity Relationship (SAR) studies and a certified reference standard for purity profiling in pharmaceutical development.
Chemical Identity & Structural Properties
The binding behavior of this compound is inextricably linked to its structural rigidity and electronic modifications.
| Property | Detail |
| IUPAC Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.39 g/mol |
| Key Modification | Oxidation of the C10 methylene bridge to a carbonyl (ketone). |
| Electronic Effect | The C10 ketone withdraws electron density from the aromatic A-ring, potentially altering the pKa of the phenolic hydroxyl (C3) and disrupting pi-stacking interactions at the receptor site. |
Structural Visualization & SAR Analysis
The following diagram illustrates the structural transformation and its pharmacological consequence.
Figure 1: Structure-Activity Relationship (SAR) highlighting the deleterious effect of C10 oxidation on binding affinity.
Binding Affinity Profile
The binding affinity of this compound was definitively characterized in seminal work by Archer et al. (1985) using radioligand displacement assays in guinea pig brain membranes.
Quantitative Binding Data ( Values)
The introduction of the ketone group at C10 results in a "pan-loss" of affinity.[2]
| Receptor Subtype | Radioligand Used | This compound | Naltrexone | Fold Loss in Potency |
| Mu (MOR) | [³H]-DAMGO or [³H]-Naloxone | 31.1 ± 4.2 | ~0.2 - 0.5 | ~60x - 150x |
| Kappa (KOR) | [³H]-Bremazocine / U69,593 | 102 ± 15 | ~0.5 - 1.0 | ~100x - 200x |
| Delta (DOR) | [³H]-DADLE | 281 ± 35 | ~10 - 20 | ~15x - 30x |
*Naltrexone reference values provided for context based on standard literature ranges.
Mechanistic Interpretation
-
Mu-Opioid Receptor (MOR): The C10 position in the morphinan scaffold sits in a tight hydrophobic cleft within the MOR. The conversion of the methylene (
) to a ketone ( ) introduces a planar geometry and a polar oxygen atom. This likely creates an electrostatic repulsion or a steric clash with residues (likely Tyrosine or Tryptophan) that normally stabilize the hydrophobic bridge of the morphinan core. -
Selectivity: While the affinity is lost, the compound retains the general antagonist profile of the morphinan scaffold. It does not convert to an agonist; it simply becomes a "weak binder."
Experimental Protocols
To replicate these findings or validate this compound as an impurity standard, the following protocols are established. These methodologies prioritize self-validating systems using internal controls.
Membrane Preparation (Source Material)
-
Tissue: Guinea pig whole brain (minus cerebellum) or CHO-K1 cells stably expressing hMOR.
-
Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4, 4°C.
-
Procedure:
-
Homogenize tissue in 10 volumes of Buffer A using a Polytron.
-
Centrifuge at 40,000 x g for 10 mins. Discard supernatant.
-
Resuspend pellet in Buffer A and repeat centrifugation (Wash step to remove endogenous opioids).
-
Final resuspension in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Competitive Radioligand Binding Assay
This assay determines the
Workflow Diagram:
Figure 2: Workflow for competitive binding assay to determine Ki.[3]
Validation Criteria:
-
Non-Specific Binding (NSB): Defined by including 10 µM Naloxone.[4] NSB must be <10% of Total Binding.
-
Positive Control: Run parallel curves with unlabeled Naltrexone. Expected IC50 ~1-2 nM.
-
Data Analysis: Convert IC50 to
using the Cheng-Prusoff equation: Where is radioligand concentration and is its dissociation constant.
Synthesis & Impurity Profiling
For researchers requiring the compound for standards, the synthesis follows the route described by Archer et al.
-
Oxidation: Benzylic oxidation using Chromium Trioxide (
) or similar oxidants in acetic acid. -
Deprotection: O-demethylation (e.g., using
) to restore the 3-hydroxyl group. -
Purification: HPLC is required to separate the 10-keto derivative from unreacted naltrexone.
Note: this compound is a known degradation product in Naltrexone HCl formulations.[5] Its presence must be monitored in stability studies (ICH Q3B guidelines), making the binding data relevant for toxicological qualification.
References
-
Archer, S., Seyed-Mozaffari, A., Ward, S. J., Kosterlitz, H. W., Paterson, S. J., McKnight, A. T., & Corbett, A. D. (1985).[6][7] this compound and 10-ketooxymorphone.[2][5][6][7][8] Journal of Medicinal Chemistry, 28(7), 974–976.[2][5]
-
MedKoo Biosciences. (n.d.). 10-keto Naltrexone Product Information. Retrieved from MedKoo.
-
Sigma-Aldrich. (n.d.). This compound Certified Reference Material. Retrieved from Sigma-Aldrich.
- Toll, L., et al. (1998). Standard Binding Profiles of Opioid Ligands. NIDA Research Monograph. (Contextual reference for Naltrexone affinity ranges).
Sources
- 1. This compound | 96445-14-6 [chemicalbook.com]
- 2. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 96445-14-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ORCID [orcid.org]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Structural and Analytical Differentiation of C10-Substituted Naltrexone Derivatives
This technical guide provides an in-depth analysis of the structural, analytical, and pharmacological distinctions between 10-Hydroxynaltrexone and 10-Ketonaltrexone (chemically 10-Oxonaltrexone ). These compounds represent the primary C10-oxidative impurities and minor metabolites of the opioid antagonist Naltrexone.
Executive Summary
In the development and stability profiling of morphinan-based therapeutics, the C10 position (benzylic carbon) is a critical site of oxidative vulnerability. For Naltrexone, oxidation at this site yields two distinct species: 10-Hydroxynaltrexone and 10-Oxonaltrexone . While often grouped as "oxidative impurities" in USP/EP monographs, they possess distinct physicochemical properties, formation pathways, and analytical signatures. This guide delineates their differences to aid in impurity profiling, reference standard characterization, and metabolic analysis.
Structural Chemistry & Physicochemical Properties[1]
The core difference lies in the oxidation state and hybridization of Carbon-10 (C10), located in the B-ring of the morphinan skeleton.
Structural Comparison
| Feature | Naltrexone (Parent) | 10-Hydroxynaltrexone | 10-Oxonaltrexone (10-Keto) |
| Formula | |||
| Molecular Weight | 341.40 g/mol | 357.40 g/mol (+16 Da) | 355.39 g/mol (+14 Da) |
| C10 Hybridization | |||
| Stereochemistry | Achiral at C10 | Chiral (10 | Achiral (Planar) |
| Electronic Effect | Neutral | Polar, H-bond donor/acceptor | Electron-withdrawing (conjugation) |
Stereochemical Implications
-
10-Hydroxynaltrexone: The introduction of the hydroxyl group creates a new chiral center. The 10
-epimer is the predominant form observed in oxidative degradation and specific metabolic pathways. The 10-OH group introduces steric bulk that can alter the boat/chair conformation of the C-ring. -
10-Oxonaltrexone: The ketone functionality planarizes the C10 position, increasing ring strain slightly and creating a conjugated system with the aromatic A-ring. This electron-withdrawing effect reduces the pKa of the phenolic hydroxyl at C3, potentially altering solubility at physiological pH.
Formation Pathways: Metabolism vs. Degradation
Understanding the origin of these species is vital for controlling them in drug substance manufacturing.
Oxidative Degradation (CMC Focus)
Both compounds are key degradation products monitored under stress conditions (light, heat, oxidants). The mechanism typically involves radical abstraction of a benzylic hydrogen at C10.
Biosynthesis/Metabolism (PK Focus)
While 6
Pathway Visualization
The following diagram illustrates the oxidative cascade from Naltrexone.
Figure 1: Oxidative pathways leading to C10-substituted naltrexone derivatives.[1][2][3][4][5][6]
Analytical Differentiation (The "Fingerprint")
Distinguishing these compounds requires precise chromatographic and spectroscopic techniques. They are chemically distinct enough to be separated by reverse-phase HPLC.
HPLC Retention Behavior
According to USP/EP related compound methods, the polarity differences dictate elution order on C18 columns.
-
10-Hydroxynaltrexone: More polar than naltrexone due to the extra -OH group. Elutes earlier (RRT < 1.0).
-
10-Oxonaltrexone: Less polar than the hydroxy variant, but the ketone modifies interaction with the stationary phase. Typically elutes later than naltrexone (RRT > 1.0) due to the loss of the hydrophilic methylene and potential intramolecular hydrogen bonding.
Typical Relative Retention Times (RRT):
-
10-Hydroxynaltrexone: ~0.70
-
Naltrexone: 1.00
-
10-Oxonaltrexone: ~1.99
Mass Spectrometry (LC-MS/MS)
-
10-Hydroxynaltrexone:
. Fragmentation often shows loss of water (-18 Da). -
10-Oxonaltrexone:
. Distinctive lack of water loss compared to the alcohol; fragmentation dominated by CO loss or retro-Diels-Alder cleavage.
NMR Spectroscopy ( H-NMR)
This is the definitive structural confirmation method.
-
Naltrexone: C10 protons appear as a geminal AB quartet around 3.0 ppm and 2.4 ppm.
-
10-Hydroxynaltrexone: The C10 signal simplifies to a singlet (or doublet if coupled to OH) shifted downfield to ~4.5–5.0 ppm due to the deshielding oxygen.
-
10-Oxonaltrexone: Absence of signals in the 2.5–5.0 ppm range for C10.
Experimental Protocols
Protocol A: HPLC Separation of Naltrexone Oxidative Impurities
Use this protocol for Quality Control (QC) release testing or stability indicating assays.
Reagents:
-
Mobile Phase A: 0.1 M Phosphoric Acid / Sodium Octanesulfonate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 (L1 packing), 3.9 mm × 15 cm, 5 µm.
Methodology:
-
Equilibration: Equilibrate column with 100% Mobile Phase A for 30 minutes at 1.0 mL/min.
-
Gradient Profile:
-
0–35 min: Linear ramp from 0% B to 100% B.
-
35–36 min: Hold at 100% B.
-
36–40 min: Return to 0% B.
-
-
Injection: Inject 20 µL of sample (dissolved in weak acid/methanol).
-
Detection: UV at 280 nm.
-
System Suitability Criteria:
-
Resolution (R) between Naltrexone and 10-Hydroxynaltrexone must be > 2.0.
-
Identify peaks based on RRT: 10-OH (~0.7) and 10-Keto (~2.0).
-
Protocol B: Synthesis of 10-Oxonaltrexone (Reference Standard)
Note: This describes a general benzylic oxidation workflow for morphinans.
-
Dissolution: Dissolve Naltrexone base (1 eq) in Glacial Acetic Acid.
-
Oxidation: Add Chromium Trioxide (
) (1.1 eq) dropwise at room temperature. -
Quenching: After 2 hours, quench with isopropanol to destroy excess oxidant.
-
Extraction: Basify with
to pH 9, extract into Chloroform. -
Purification: Silica gel chromatography (MeOH:DCM 5:95). The 10-Keto product will elute significantly later than unreacted starting material.
Pharmacological Implications[4][5]
While primarily viewed as impurities, the structural changes affect receptor binding.
-
Potency: Generally, substitution at C10 reduces affinity for the Mu-opioid receptor (MOR) compared to the parent naltrexone. The steric bulk of the 10-hydroxy group interferes with the hydrophobic pocket of the receptor.
-
Activity: Both compounds retain antagonist properties but are significantly less potent than Naltrexone or 6
-naltrexol. They are not considered active pharmaceutical ingredients (APIs) but must be controlled to prevent off-target toxicity or sensitization.
References
-
United States Pharmacopeia (USP).Naltrexone Hydrochloride Monograph: Related Compounds. USP-NF. (Defines the RRT and limits for 10-hydroxy and this compound).
-
European Patent Office.Naltrexone Hydrochloride Compositions and Stabilization. Patent EP2289492. (Details the degradation pathways and specific impurities including 10-keto and 10-hydroxy forms).
-
PubChem.10-Hydroxynaltrexone Compound Summary.
-
Cerilliant (Sigma-Aldrich).Certified Reference Materials: this compound and 10-Hydroxynaltrexone. (Verification of commercial availability as distinct standards).
Sources
- 1. 10Alpha-Hydroxy Naltrexone | C20H23NO5 | CID 96364545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Hydroxy Naltrexone-d3 | C20H23NO5 | CID 169442013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2003077867A2 - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]
- 4. NALTREXONE HYDROCHLORIDE COMPOSITIONS - Patent 2289492 [data.epo.org]
- 5. Naltrexone-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 10-Ketonaltrexone in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 10-ketonaltrexone, a metabolite of the opioid antagonist naltrexone, in human plasma. The methodology employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique renowned for its specificity and low detection limits[1]. While methods for the parent drug, naltrexone, and its primary metabolite, 6β-naltrexol, are well-established, this guide provides a comprehensive framework for researchers and drug development professionals to establish a robust assay for the less-characterized 10-keto metabolite. The protocol covers sample preparation, optimized chromatographic conditions, and proposed mass spectrometric parameters for targeted analysis.
Introduction: The Rationale for Quantifying this compound
Naltrexone is an indispensable therapeutic agent for the management of opioid and alcohol use disorders[2]. Its clinical efficacy is attributed to its action as a potent antagonist at the µ-opioid receptor, effectively blocking the euphoric effects of exogenous opioids[2]. Naltrexone undergoes extensive first-pass metabolism, primarily to 6β-naltrexol, an active metabolite that also contributes to the overall pharmacological effect[2][3].
Beyond this primary metabolic pathway, other minor metabolites are formed, including this compound. While its pharmacological activity is reported to be significantly lower than the parent compound, the characterization of minor metabolite profiles is a critical component of comprehensive drug metabolism and pharmacokinetic (DMPK) studies[4]. Understanding the formation and clearance of all metabolites can provide deeper insights into the drug's disposition, potential for drug-drug interactions, and inter-individual variability in patient response.
The inherent selectivity and sensitivity of LC-MS/MS make it the ideal platform for distinguishing and quantifying structurally similar compounds like naltrexone and its various metabolites within a complex biological matrix such as plasma[1]. This document provides a starting point for laboratories to develop and validate a quantitative method for this compound.
Experimental Workflow & Causality
The entire analytical process is designed to ensure maximum recovery, accuracy, and precision. Each step, from sample clean-up to detection, is chosen for specific reasons that contribute to the overall robustness of the assay.
Caption: Workflow for this compound Quantification.
Detailed Protocols and Methodologies
Materials and Reagents
-
Reference Standards: this compound, Naltrexone, 6β-naltrexol, Naltrexone-d3 (Internal Standard).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98%), Ammonium acetate.
-
Human Plasma: K2-EDTA-anticoagulated, sourced from a certified vendor.
Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples.
Protocol:
-
Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL Naltrexone-d3 in 50% methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. The cold solvent enhances the precipitation efficiency.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to mix, then centrifuge briefly before placing in the autosampler for injection.
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is chosen due to its proven efficacy in retaining and separating naltrexone and its metabolites, which are moderately polar compounds[6]. A gradient elution is employed to ensure sharp peak shapes and efficient separation from endogenous plasma components.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 |
Rationale for Gradient: The initial low organic phase concentration allows for the retention of the analytes on the column head. The subsequent rapid increase in organic content efficiently elutes the compounds, leading to symmetrical peaks and a short run time.
Mass Spectrometry (MS) Parameters
Analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is optimal for protonating the tertiary amine present in naltrexone and its metabolites. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity[7].
Determining the Precursor Ion for this compound:
-
Naltrexone (C₂₀H₂₃NO₄) has a monoisotopic mass of 341.16 g/mol .
-
This compound involves the oxidation of the C10-hydroxyl group to a ketone and the removal of two hydrogen atoms. This changes the molecular formula to C₂₀H₂₁NO₄.
-
The monoisotopic mass of this compound is 339.14 g/mol .
-
Therefore, the expected protonated precursor ion [M+H]⁺ is m/z 340.1 .
Proposed MRM Transitions: The following are proposed MRM transitions for this compound, which require empirical optimization on the specific instrument being used. Transitions for naltrexone and 6β-naltrexol are provided for reference and method development purposes[6][8].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Notes |
| This compound | 340.1 | 322.1 | 50 | 20-35 (Optimize) | Proposed Quantifier (Loss of H₂O) |
| 340.1 | 268.1 | 50 | 25-40 (Optimize) | Proposed Qualifier (Ring cleavage) | |
| Naltrexone | 342.2 | 324.2 | 50 | 21 | Reference (Loss of H₂O)[8] |
| 6β-Naltrexol | 344.2 | 326.2 | 50 | 21 | Reference (Loss of H₂O)[8] |
| Naltrexone-d3 (IS) | 345.2 | 327.2 | 50 | 21 | Reference (Loss of H₂O)[8] |
Rationale for Proposed Transitions: The loss of water (18 Da) is a common fragmentation pathway for morphinan-like structures containing hydroxyl groups, resulting in a stable product ion[8][9]. Further fragmentation involving cleavage of the ether bridge and rings is also characteristic and can provide a suitable qualifier ion.
General MS Source Parameters (Starting Point):
-
Ionization Mode: ESI Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
Method Validation and Self-Validating Systems
A trustworthy protocol must be a self-validating system. The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation guidance). Key validation experiments include:
-
Selectivity: Analyzing at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity and Range: Preparing a calibration curve with at least 6-8 non-zero standards to demonstrate a linear relationship between concentration and response. A typical range for naltrexone metabolites might be 0.1 to 100 ng/mL[6][10].
-
Accuracy and Precision: Evaluating intra- and inter-day accuracy (%Bias) and precision (%CV) at a minimum of four quality control (QC) levels (LOD, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% at LLOQ).
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Recovery: Determining the efficiency of the extraction process by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Conclusion
This application note provides a robust and scientifically grounded protocol for the quantification of this compound by LC-MS/MS. By leveraging established methodologies for the parent drug, naltrexone, and applying fundamental principles of mass spectrometry, we have proposed specific parameters to serve as a strong starting point for method development and validation. This guide is intended to empower researchers in pharmaceutical and clinical settings to accurately measure this metabolite, contributing to a more complete understanding of naltrexone's metabolic profile.
References
-
Brünen, S., et al. (2012). Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. Journal of Chromatography B, 874(1-2), 33-41. Available at: [Link]
-
Portoghese, P. S., & Larson, D. L. (1984). This compound and 10-ketooxymorphone. Journal of Medicinal Chemistry, 27(6), 839-840. Available at: [Link]
-
Feng, Y., et al. (2018). Simultaneous Determination of Levo-tetrahydropalmatine and Naltrexone in Rat Plasma by LC-MS/MS and its Application in a Pharmacokinetic Study. Current Pharmaceutical Biotechnology, 19(5), 424-431. Available at: [Link]
-
Oxford BioSystems. (n.d.). LC-MS PRODUCT LINE. Available at: [Link]
-
ResearchGate. (n.d.). Metabolites (peaks) identified with MRM transition code and liquid... Available at: [Link]
-
Christie, J. T., et al. (2025). LC-MS/MS method for the simultaneous quantification of thiafentanil and naltrexone in bovine muscle, liver. Murdoch Research Portal. Available at: [Link]
-
Wildlife Pharmaceuticals. (2023). Validation of a LC-MS/MS method to simultaneously quantify thiafentanil and naltrexone in plasma for pharmacokinetic studies in. Available at: [Link]
-
Clavijo, C., et al. (2008). An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6β-naltrexol in dog and human plasma. Journal of Chromatography B, 874(1-2), 33-41. Available at: [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous analysis of naltrexone and its major metabolite, 6-β-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans. Available at: [Link]
-
Lin, Y-R., et al. (2025). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD. Journal of Psychopharmacology. Available at: [Link]
-
ResearchGate. (n.d.). An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6β-naltrexol in dog and human plasma. Available at: [Link]
-
Hynninen, V. V., et al. (2010). Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography. Therapeutic Drug Monitoring, 32(3), 347-352. Available at: [Link]
-
Cummings, O. T., et al. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. Spectroscopy Online. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
Singh, D., & Saadabadi, A. (2023). Naltrexone. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Kwon, K-i., et al. (2007). Evaluation of the Bioequivalence of Two Brands of Naltrexone 50 mg Tablet in Healthy Volunteers. Journal of Pharmaceutical Investigation, 37(1), 29-34. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wildpharm.co.za [wildpharm.co.za]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ekjcp.org [ekjcp.org]
Application Note: Precision Preparation of 10-Ketonaltrexone Stock Solutions for Bioanalytical Assays
Introduction & Scientific Context
In the development and quality control of opioid antagonists, 10-Ketonaltrexone (also known as 10-oxonaltrexone) represents a critical analyte.[1][2][3] It serves two primary roles: as a specific oxidative degradation product of Naltrexone Hydrochloride in pharmaceutical formulations (USP/EP Impurity profiling) and as a potential metabolite in pharmacokinetic studies.[1][2][3]
The presence of the ketone group at the C-10 benzylic position distinguishes this molecule from its parent compound, Naltrexone.[1][2] This structural modification alters its polarity and potential for keto-enol tautomerism, necessitating specific handling protocols to prevent artifactual degradation during analysis.[1][2][3]
This guide details the preparation of calibration standards and Quality Control (QC) samples, focusing on solubility thermodynamics , surface adsorption mitigation , and oxidative stability .[1][2]
Key Chemical Properties
| Property | Detail |
| Chemical Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |
| CAS Number | 96445-14-6 |
| Molecular Weight | 355.39 g/mol |
| pKa (Calculated) | ~8.4 (Amine), ~9.9 (Phenol) |
| Solubility Profile | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (pH dependent) |
Core Protocol: Stock Solution Preparation
Critical Materials & Safety[1][2][3]
-
Reference Material: this compound (Solid >98% purity or Certified Reference Material ampule).
-
Solvent: LC-MS Grade Methanol (MeOH).[1][2][3][4] Rationale: Methanol provides optimal solubility for morphinans and suppresses the formation of adducts common in Acetonitrile during ESI+ MS analysis.[2]
-
Glassware: Class A Volumetric flasks (Amber). Rationale: Benzylic ketones are susceptible to UV-induced photolysis.[1][2][3]
-
Storage: -20°C or -80°C freezers.
Primary Stock Preparation (1.0 mg/mL)
Scenario A: Starting from Powder (Solid) [1][2][3]
-
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which can hydrolyze the solid or alter weighing accuracy.
-
Weighing: Weigh 10.0 mg ± 0.1 mg of this compound into a 10 mL amber volumetric flask.
-
Dissolution: Add approximately 6 mL of Methanol. Sonicate for 5 minutes at ambient temperature.
-
Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.
Scenario B: Starting from CRM Ampule (e.g., 100 µg/mL) [1][2][3]
-
Recovery: Tap the ampule to settle liquid. Snap open.[1][2][3]
-
Transfer: Use a gas-tight syringe to transfer the certified volume. Do not dilute further if this is your Primary Stock.[2][3]
Working Standard Generation (Serial Dilution)[1][2][3]
Direct dilution from 1 mg/mL to ng/mL levels often introduces pipetting errors.[1][2][3] A step-down approach is required to maintain linearity (R² > 0.99).
Diluent: 50:50 Methanol:Water (0.1% Formic Acid).[1][2][3] Rationale: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" (peak splitting) during HPLC injection.[1][2][3]
Table 1: Serial Dilution Scheme
| Step | Source Solution | Volume Taken (µL) | Diluent Volume (µL) | Final Conc. | Purpose |
| A | Primary Stock (1 mg/mL) | 100 | 900 | 100 µg/mL | Intermediate |
| B | Solution A | 100 | 900 | 10 µg/mL | Intermediate |
| C | Solution B | 50 | 950 | 500 ng/mL | High Std |
| D | Solution C | 200 | 800 | 100 ng/mL | Mid Std |
| E | Solution D | 100 | 900 | 10 ng/mL | Low Std |
| F | Solution E | 100 | 900 | 1 ng/mL | LLOQ |
Analytical Workflow & Logic
The following diagram illustrates the critical decision pathways and degradation risks associated with this compound analysis.
Figure 1: Formation pathway of this compound and critical risks in analytical preparation.
Instrumental Validation (LC-MS/MS)[1][3]
To validate the stock solution, an LC-MS/MS method is recommended.[1][2][3] The presence of the ketone at C-10 alters the fragmentation pattern compared to Naltrexone.[2][3]
Chromatographic Conditions[1][2][3][8][10][11]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1][2][3]
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (ESI+)
The precursor ion for this compound is m/z 356.1 [M+H]+ .[1][2][3]
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin |
|---|---|---|---|---|
| This compound | 356.1 | 338.1 | 25 | Loss of H₂O (C-14 OH) |
| This compound | 356.1 | 269.1 | 40 | Cleavage of furan ring |
| Naltrexone (Ref) | 342.2 | 324.2 | 28 | Loss of H₂O |[1][3]
Note: The +14 Da shift from Naltrexone (342) to this compound (356) confirms the addition of Oxygen (-2H + O = +14).[1][3]
Storage and Stability Protocol
The C-10 ketone is less stable than the parent morphinan structure.[1][2][3]
-
Short-Term (Working Bench): Stable for 24 hours at 4°C in autosampler vials.
-
Long-Term (Stock):
-
Container: PTFE-lined screw caps are mandatory to prevent solvent evaporation and concentration artifacts.[1][2][3]
Troubleshooting & Self-Validation
-
Issue: Non-linear Calibration Curve.
-
Issue: Peak Tailing.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96364545 (10-Hydroxynaltrexone/Related Structures). Retrieved from [Link][1][3]
-
European Directorate for the Quality of Medicines (EDQM). (n.d.).[1][2][3] Naltrexone Hydrochloride Impurity Standards. Retrieved from [Link][1][3]
Sources
- 1. medkoo.com [medkoo.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 10Alpha-Hydroxy Naltrexone | C20H23NO5 | CID 96364545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
solid-phase extraction techniques for Naltrexone metabolites
Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Naltrexone and 6 -Naltrexol from Biological Matrices
Executive Summary
This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Naltrexone and its primary metabolite, 6
By leveraging the basicity of the morphinan nitrogen (pKa ~8.4), we achieve a "lock-and-key" retention mechanism that allows for aggressive organic washing, resulting in cleaner extracts and minimized ion suppression in downstream LC-MS/MS analysis.
Physicochemical Profile & Extraction Logic
Successful extraction requires understanding the analytes' behavior in solution. Naltrexone and 6
| Analyte | MW ( g/mol ) | pKa (Amine) | pKa (Phenol) | LogP | Key Challenge |
| Naltrexone | 341.4 | ~8.4 | ~9.9 | 1.92 | Moderate polarity; susceptible to matrix interference. |
| 6 | 343.4 | ~8.4 | ~9.9 | 0.70 | High polarity; difficult to retain on standard C18. |
The "Catch-and-Release" Mechanism (MCX)
Standard Reverse-Phase (C18) SPE relies solely on hydrophobic interaction. Because 6
The MCX Solution:
-
Catch (Acidic pH): We acidify the sample (pH < 6). The drug becomes protonated (
). The MCX sorbent contains sulfonic acid groups ( ). The drug binds via a strong ionic bond . -
Wash (Organic): Because the drug is ionically "locked," we can wash the cartridge with 100% Methanol. This removes neutral fats, hydrophobic proteins, and interferences that would otherwise co-elute.
-
Release (Basic pH): We elute with high pH (Ammonia). This deprotonates the drug (
), breaking the ionic bond and releasing it into the collection vessel.
Sample Pre-treatment Protocols
Protocol A: Plasma (Protein Precipitation)
Target: Free Naltrexone/Metabolites
-
Aliquot: Transfer 200
L of plasma to a microcentrifuge tube. -
Internal Standard: Add 20
L of deuterated IS (Naltrexone-d3). -
Acidification: Add 200
L of 4% Phosphoric Acid ( ) in water.-
Why: Disrupts protein binding and ensures analytes are positively charged.
-
-
Clarification: Vortex and centrifuge at 13,000 x g for 10 minutes. Use the supernatant for SPE.
Protocol B: Urine (Enzymatic Hydrolysis)
Target: Total Naltrexone (Free + Glucuronides)
Note: Naltrexone and 6
-
Aliquot: Transfer 200
L of urine to a glass tube. -
Buffer: Add 100
L of 1.0 M Acetate Buffer (pH 5.0). -
Enzyme: Add 20
L -glucuronidase (e.g., Helix Pomatia >100,000 units/mL or Recombinant equivalent). -
Incubation:
-
Standard: 60°C for 2 hours.
-
Rapid (Recombinant): Room temp for 15-30 mins (check vendor specs).
-
-
Quench/Acidify: Add 200
L 4% . Centrifuge if turbid.
Solid-Phase Extraction (SPE) Protocol
Cartridge Format: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.
Step 1: Conditioning[1]
-
Solvent A: 1 mL Methanol (Activates hydrophobic ligands).
-
Solvent B: 1 mL Water (Equilibrates aqueous environment).
-
Critical: Do not let the cartridge dry out after this step.
Step 2: Loading
-
Load the pre-treated sample (approx 400-500
L) at a slow flow rate (~1 mL/min). -
Mechanism:[1][2][3][4][5] Analytes bind via cation exchange.
Step 3: Interference Wash
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.[5]
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Removes: Hydrophobic neutrals, fats, and phospholipids.
-
Note: The analytes remain bound because the ionic interaction is not broken by methanol.
-
Step 4: Elution[5]
-
Elution Solvent: 2 x 250
L of 5% Ammonium Hydroxide ( ) in Methanol (or 50:50 ACN:MeOH). -
Tip: Apply the first aliquot, wait 30 seconds for soak, then push through. Repeat.
Step 5: Post-Extraction[6]
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100
L Mobile Phase A (Water + 0.1% Formic Acid).
Workflow Visualization
LC-MS/MS Conditions (Reference)
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 2.6
MRM Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) |
| Naltrexone | 342.2 | 324.1 | 267.1 | 25 |
| 6 | 344.2 | 326.1 | 254.1 | 28 |
| Naltrexone-d3 | 345.2 | 327.1 | - | 25 |
Method Validation & Quality Control
To ensure the trustworthiness of your data, perform the following validation steps:
A. Matrix Effect (ME) Calculation
Ion suppression is common in urine/plasma. Calculate ME using the post-extraction spike method:
-
Target: ME between -15% and +15%.
-
MCX Advantage: Typical ME for this protocol is < 10% due to phospholipid removal in Wash 2.
B. Recovery (RE)
C. Troubleshooting
-
Low Recovery of 6
-Naltrexol: Ensure the sample pH is < 5 before loading. If pH is neutral, the amine may not be fully protonated, leading to breakthrough. -
High Backpressure: Centrifuge samples aggressively (13k rpm) before loading.
References
-
Brünen, S., et al. (2009).[4] "Comparison of a liquid-chromatographic method coupled with tandem mass spectrometry and a high-performance liquid-chromatographic method... for determination of naltrexone and 6
-naltrexol." Analytical and Bioanalytical Chemistry. -
Waters Corporation. (2015). "Efficient Extraction of Quetiapine (Basic Drug) in Plasma Using Oasis PRiME MCX." Application Note. (Note: Demonstrates MCX mechanism for basic drugs similar to Naltrexone).
-
Kura Biotech. "Enzymatic Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine." Application Note.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5360515, Naltrexone." PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. ekjcp.org [ekjcp.org]
- 4. researchgate.net [researchgate.net]
- 5. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Determination of naltrexone and 6-beta-naltrexol in human plasma following implantation of naltrexone pellets using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy characterization of 10-Ketonaltrexone
Application Note: Advanced NMR Spectroscopy Characterization of 10-Ketonaltrexone
Executive Summary
This compound (CAS: 96445-14-6), also known as 10-oxonaltrexone, is a critical oxidative impurity and degradation product of Naltrexone. Its presence indicates exposure to oxidative stress during synthesis or storage. Pharmacologically, the introduction of the 10-keto group significantly diminishes opioid receptor affinity, making its quantification essential for potency assurance.
This guide provides a definitive NMR characterization protocol. Unlike standard batch release testing, this workflow focuses on differential structural elucidation , utilizing the unique "Peri-Effect" and scalar coupling truncation to distinguish this compound from its parent molecule, Naltrexone, and other morphinan derivatives.
Structural Basis of Analysis
To accurately characterize this compound, the analyst must understand the specific structural perturbations caused by the C10 oxidation:
-
Loss of Geminal Protons: The C10 methylene group (
) in Naltrexone is converted to a carbonyl ( ). This eliminates the characteristic AB system or doublet signals associated with H10 and H10 . -
Truncation of Scalar Coupling: In Naltrexone, the bridgehead proton H9 appears as a doublet (
, Hz) due to coupling with H10. In this compound, H9 appears as a singlet because the adjacent coupling partners at C10 are removed. -
The "Peri-Effect" (Anisotropy): The new carbonyl at C10 is spatially proximate (peri-position) to the aromatic proton H1. The magnetic anisotropy of the carbonyl group causes a significant downfield shift (deshielding) of H1, moving it from the standard aromatic region (~6.7 ppm) to a distinct downfield position (>7.5 ppm).
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterochloroform (
) is recommended for optimal resolution of the aliphatic region. Methanol- ( ) may be used if solubility is an issue, but exchangeable protons (OH) will be lost. -
Concentration: Dissolve 5–10 mg of analyte in 600 µL of solvent.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a 5 mm precision NMR tube to remove particulate paramagnetic impurities.
Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of slow-relaxing quaternary carbons.
-
Relaxation Delay (D1): Set to
(typically 5–10 s) for quantitative integration accuracy. -
Scans (NS): 64 (1H), 1024+ (13C).
Data Analysis & Diagnostic Signals
The following table contrasts the expected NMR observables of Naltrexone vs. This compound.
Table 1: Comparative NMR Signal Analysis (
| Feature | Naltrexone (Parent) | This compound (Impurity) | Diagnostic Value |
| H9 (Bridgehead) | Doublet ( | Singlet ( | Primary Marker: Loss of coupling indicates C10 oxidation. |
| H10 (Benzylic) | Multiplet/AB System ( | Absent | Confirms loss of methylene group. |
| H1 (Aromatic) | Doublet ( | Doublet ( | Secondary Marker: "Peri-effect" deshielding by C10=O. |
| C10 (Carbon) | Methylene ( | Carbonyl ( | Distinct from C6 ketone ( |
| C6 (Ketone) | Carbonyl ( | Carbonyl ( | Minor shift; less diagnostic. |
Note: Chemical shifts are approximate and solvent-dependent. The change in shift (
) and multiplicity is the definitive confirmation.
Characterization Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for confirming the identity of this compound using 1D and 2D NMR.
Caption: Logic flow for the differential identification of this compound based on spectral observables.
Detailed Mechanistic Validation
To ensure scientific integrity (E-E-A-T), the identification must be self-validating. Relying on a single signal is insufficient.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: Run a 1H-13C HMBC.
-
Validation: Look for correlations to the new C10 carbonyl.
-
Expected Result: The H1 aromatic proton (shifted downfield) should show a strong 3-bond correlation (
) to the C10 carbonyl carbon (~195 ppm). The H9 singlet should also show a correlation to this carbon. This "triangulation" definitively places the ketone at position 10.
-
-
COSY (Correlation Spectroscopy):
-
Experiment: Run a 1H-1H COSY.
-
Validation: Verify the isolation of H9.
-
Expected Result: In Naltrexone, H9 correlates with H10 and H14. In this compound, the cross-peak to H10 must be absent , leaving only weak long-range couplings or correlations to H14.
-
References
-
Archer, S., et al. (1985). "this compound and 10-ketooxymorphone."[1] Journal of Medicinal Chemistry. 28(7):974-6. Link
-
MedKoo Biosciences. (n.d.). "10-keto Naltrexone - Product Description and Properties." MedKoo Catalog. Link
-
Pharmaffiliates. (n.d.). "Naltrexone Hydrochloride - Impurity I (this compound)." Pharmaffiliates Reference Standards. Link
-
Chatterjie, N., et al. (1974). "Isolation and stereochemical identification of a metabolite of naltrexone from human urine." Drug Metabolism and Disposition. Link
-
Perly, B., et al. (1988). "Molecular determinants for drug–receptor interactions. 500 MHz 1H NMR spectra of narcotic antagonists." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
Sources
Application Note: High-Resolution Stability-Indicating Assay for 10-Ketonaltrexone Monitoring
Executive Summary
In the development of opioid antagonists, the stability of the morphinan scaffold is a Critical Quality Attribute (CQA). Naltrexone is susceptible to oxidative degradation at the benzylic C-10 position, leading to the formation of 10-Ketonaltrexone . Unlike the metabolic product 10-hydroxynaltrexone, the 10-keto variant represents a specific oxidative stress impurity that must be monitored under ICH Q3A/B thresholds.
This guide details a self-validating, stability-indicating HPLC protocol designed to resolve this compound (RRT ~1.99) from the parent drug and other known impurities (e.g., Noroxymorphone).
Scientific Background & Mechanism
The Degradation Pathway
The C-10 position of the morphinan ring is electronically activated and prone to radical attack. While metabolic pathways often yield 10-hydroxynaltrexone, oxidative stress (peroxides, metal ions, light) drives the formation of the ketone. This structural change significantly alters the molecule's polarity and pharmacophore integrity.
Key Insight: this compound is significantly less polar than Naltrexone due to the loss of the methylene hydrogens and the introduction of the ketone, resulting in a much longer retention time on Reverse Phase (RP) columns.
Pathway Visualization
The following diagram illustrates the oxidative susceptibility of the Naltrexone scaffold.
Figure 1: Oxidative degradation pathway of Naltrexone leading to this compound and related dimers.
Method Development Strategy
Column Selection: The "Base Deactivation" Necessity
Naltrexone contains a tertiary amine (
-
Recommendation: Use a C18 column with high carbon load and extensive end-capping (e.g., L1 packing).
-
Why: This minimizes silanol activity and ensures sharp peak shapes for the late-eluting this compound, improving the Limit of Quantitation (LOQ).
Mobile Phase Engineering
To ensure robust separation of the early-eluting Noroxymorphone (polar) and the late-eluting this compound (non-polar), a gradient method is mandatory.
-
Buffer: 20 mM Potassium Phosphate (monobasic).
-
pH Modifier: Adjust to pH 3.0 - 4.5 with Phosphoric Acid.
-
Rationale: Low pH keeps the amine protonated (soluble) and suppresses the ionization of silanols, further reducing tailing.
Experimental Protocol
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equiv.) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detector | UV-Vis / PDA at 280 nm (Reference 210 nm for impurity profiling) |
| Column Temp | 30°C |
| Run Time | 45 Minutes |
Gradient Table
This gradient is designed to hold the parent drug initially, then ramp up to elute the hydrophobic this compound.
| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (Acetonitrile) % | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 25.0 | 50 | 50 | Linear Ramp (Elute Parent & 10-Keto) |
| 35.0 | 20 | 80 | Wash (Elute Dimers) |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of Run |
Forced Degradation (Stress Testing)
To demonstrate the method is "stability-indicating," you must intentionally degrade the sample to prove this compound can be resolved from the parent.
-
Preparation: Prepare a 1.0 mg/mL Naltrexone HCl stock solution.
-
Stress Conditions: Apply the conditions below until ~10-20% degradation is achieved.
-
Neutralization: Quench acid/base samples to pH 7.0 before injection to protect the column.
| Stress Type | Condition | Target Degradant |
| Oxidation | 3% | This compound , N-Oxides |
| Acid | 0.1 N HCl, 60°C, 4 hours | Hydrolysis products |
| Base | 0.1 N NaOH, 60°C, 2 hours | Ring opening/isomerization |
| Photolytic | UV Light (1.2 million lux hours) | Radical oxidation products |
Validation Framework (ICH Q2)
The reliability of this assay relies on a self-validating workflow. Use the diagram below to structure your validation plan.
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
System Suitability Criteria
Before running any batch, the system must pass these checks:
-
Resolution (
): > 2.0 between Naltrexone and this compound. -
Tailing Factor (
): < 1.5 for Naltrexone peak.[1] -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Troubleshooting & Causality
-
Issue: Peak Tailing on Naltrexone.
-
Cause: Secondary interactions between the amine and silanols.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "Hybrid Particle" column (e.g., Waters XBridge).
-
-
Issue: this compound peak is broad.
-
Cause: Gradient slope is too shallow at the high organic range.
-
Fix: Increase the slope of the gradient from 25 to 35 minutes (steeper ramp).
-
-
Issue: Ghost Peaks.
-
Cause: Peroxide contamination in the mobile phase (common in aged THF or ethers, less common in ACN).
-
Fix: Use fresh HPLC-grade Acetonitrile and filter buffers daily.
-
References
-
ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link
-
United States Pharmacopeia (USP). Naltrexone Hydrochloride Monograph. (Lists "this compound" as a specific impurity with RRT 1.99).[1] Link
-
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37.[3][4] (Discussion on forced degradation strategies). Link
Sources
Advanced Separation Strategies for 10-Ketonaltrexone in Naltrexone Impurity Profiling
Abstract
The detection and quantitation of 10-Ketonaltrexone (10-oxo-naltrexone), a specific oxidative degradation product of Naltrexone, presents a unique chromatographic challenge. Structurally identical to the parent drug except for a carbonyl modification at the C-10 position, this impurity often co-elutes with Naltrexone or its major metabolite, 6
The Separation Challenge: Mechanistic Insight
To select the correct column, one must understand the molecular behavior of the analyte pair.[1] Naltrexone is a morphinan alkaloid with a tertiary amine (
-
The Problem with Traditional C18 (Low pH): At acidic pH (typical of LC-MS, pH 2-4), the tertiary amine is protonated (
). This charged species interacts ionically with residual silanols on the silica surface, causing severe peak tailing and retention variability. -
The 10-Keto Difference: The introduction of a ketone at C-10 alters the electron density of the aromatic ring system and slightly reduces the basicity compared to Naltrexone. However, the hydrophobicity change is minimal, making separation based purely on dispersive forces (standard C18) difficult.
Physicochemical Comparison
| Parameter | Naltrexone (Parent) | This compound (Impurity) | Chromatographic Impact |
| Structure | C-10 Methylene ( | C-10 Ketone ( | Minimal |
| Basic | ~8.4 | ~7.2 - 7.8 (Predicted) | Both ionized at acidic pH; 10-keto is slightly less basic. |
| Polarity | Moderate | Slightly Higher (Dipole) | Ketone offers a "handle" for dipole-dipole interactions. |
Column Selection Strategy
We propose two distinct pathways for separation. The choice depends on the available instrumentation (pH limits) and detection mode (UV vs. MS).
Pathway A: The "Free Base" Approach (High pH Stability)
-
Column Type: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).
-
Mechanism: By operating at pH 10.0 (above the
), the amine is deprotonated (neutral). This eliminates silanol interactions, resulting in sharp peaks and massive retention increases for the hydrophobic skeleton. -
Why for 10-Keto? The neutral forms of Naltrexone and this compound have significantly different solubilities and interaction capabilities with the C18 chains than their ionized forms.
Pathway B: The "Selectivity" Approach (Fluorinated Phases)
-
Column Type: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP, Supelco Discovery HS F5).
-
Mechanism: PFP phases offer
- interactions and strong dipole-dipole potential. The fluorine atoms on the ring are electron-withdrawing, creating a Lewis acid surface that interacts specifically with the electron-rich ketone oxygen of this compound. -
Why for 10-Keto? This provides an orthogonal separation mechanism to hydrophobicity, often resolving the impurity even if it co-elutes on C18.
Decision Logic Visualization
Figure 1: Decision tree for selecting the stationary phase based on pH constraints and separation mechanisms.
Experimental Protocols
Protocol A: High-pH Reversed Phase (Recommended)
Objective: Maximize peak shape and retention to separate impurities based on hydrophobicity of the neutral molecule.
-
Column: Ethylene-Bridged Hybrid (BEH) C18,
mm, 1.7 µm (or 2.5 µm). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC scaled).
-
Temperature: 40°C.
Gradient Table (Protocol A):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection |
| 10.0 | 40 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Technical Note: At pH 10, Naltrexone is neutral. This compound, being slightly more polar due to the ketone, will typically elute before Naltrexone. The high pH suppresses the ionization of residual silanols, ensuring excellent tailing factors (
Protocol B: Fluorinated Phase (PFP) Selectivity
Objective: Utilize specific fluorine-ketone interactions to pull this compound away from the parent peak under acidic conditions (MS-friendly).
-
Column: Pentafluorophenyl (PFP) Core-Shell,
mm, 2.6 µm. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Methanol (Methanol is preferred over ACN for PFP columns to enhance
- selectivity). -
Flow Rate: 0.35 mL/min.
-
Temperature: 30°C (Lower temperature enhances steric/polar selectivity).
Gradient Table (Protocol B):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 12.0 | 50 | Shallow Gradient |
| 14.0 | 95 | Column Wash |
| 14.1 | 10 | Re-equilibration |
Technical Note: The PFP phase often shows a reversal of elution order or significantly different spacing compared to C18. The this compound may show increased retention relative to non-ketone impurities due to interaction with the electron-deficient fluorine ring.
Method Development Workflow
The following workflow ensures the method is robust and self-validating.
Figure 2: Iterative workflow for optimizing the separation of the critical pair.
Troubleshooting & Critical Parameters
Peak Tailing
-
Cause: Secondary interactions between the protonated amine and silanols.
-
Solution (Protocol A): Ensure pH is truly
. If pH drops to 9.0, tailing will return as the amine begins to ionize. -
Solution (Protocol B): Increase ionic strength (e.g., move from 10 mM to 25 mM Ammonium Formate) to mask silanols.
Resolution Loss
-
Cause: "Method drift" or column aging.
-
Diagnosis: If this compound merges with Naltrexone, check the organic modifier.
-
For PFP Columns : Methanol is critical. Switching to Acetonitrile often destroys the unique selectivity because ACN forms a
-electron layer over the stationary phase, blocking the fluorine interactions.
-
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Naltrexone Hydrochloride Monograph 01/2008:1790. (Defines standard impurity limits and related substances).
-
United States Pharmacopeia (USP) . Naltrexone Hydrochloride: Organic Impurities. USP-NF. (Provides the baseline L1 column method, often requiring modification for specific oxidative impurities).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on High pH and PFP mechanisms for basic alkaloids).
-
Sielc Technologies . Separation of Naltrexone on Newcrom R1 HPLC column. (Demonstrates mixed-mode approaches for morphinans).
Sources
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Naltrexone and 10-Ketonaltrexone
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the co-elution of Naltrexone and its closely related impurity or metabolite, 10-Ketonaltrexone. Our goal is to provide a logical, in-depth troubleshooting framework grounded in established scientific principles to help you achieve baseline separation.
Understanding the Challenge: Structural Similarity
Naltrexone and this compound are structurally very similar, with the primary difference being the substitution at the C10 position of the morphinan ring—a hydroxyl group in Naltrexone versus a ketone group in this compound. This subtle change results in minor differences in polarity and physicochemical properties, making their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) a significant challenge. Co-elution compromises accurate quantification, impacting purity assessments, impurity profiling, and metabolic studies.
Below is a summary of their key properties:
| Property | Naltrexone | This compound | Justification for Separation Challenge |
| Molecular Formula | C₂₀H₂₃NO₄[1] | C₂₀H₂₁NO₅[2][3] | Similar carbon skeleton and elemental composition. |
| Molecular Weight | 341.4 g/mol [4][5] | 355.39 g/mol [2][3] | A minor mass difference that does not significantly impact RP-HPLC retention. |
| Structure | Contains a C6-ketone and a C14-hydroxyl group. | Contains a C6-ketone and a C10-ketone group. | The primary structural difference is subtle, leading to very similar polarity and interaction with C18 stationary phases. |
| pKa | 8.38 (amine), 9.93 (phenol)[4] | Not readily available, but expected to be similar to Naltrexone. | Both molecules will carry a positive charge at acidic pH, behaving similarly in ion-pairing or pH-adjusted mobile phases. |
| LogP | ~1.92[4] | Expected to be slightly lower (more polar) than Naltrexone. | The ketone group in this compound is more polar than the corresponding ring structure in Naltrexone, but the overall hydrophobicity is comparable. |
Troubleshooting Guide: A Step-by-Step Approach to Resolution
This section is structured as a series of questions you might ask when facing co-elution. We begin with the most straightforward adjustments and progress to more comprehensive method development strategies.
Question 1: My peaks are completely co-eluting on a standard C18 column. Where do I start?
Answer: Start by confirming system performance and then making systematic adjustments to the mobile phase, which often yields the quickest results. The goal is to manipulate the "Resolution Triangle"—Efficiency (N), Retention (k'), and Selectivity (α). Since the compounds are structurally similar, enhancing selectivity is the most critical objective[6].
Caption: Decision tree for selecting an alternative stationary phase.
-
Phenyl-Hexyl Phase:
-
Why it Works: The phenyl rings in the stationary phase can induce π-π stacking interactions with the aromatic rings in Naltrexone and this compound. The subtle electronic difference caused by the C10-keto group may alter this interaction strength, providing a unique selectivity.
-
-
Pentafluorophenyl (PFP) Phase:
-
Why it Works: PFP phases are highly effective for separating structurally similar compounds, especially those with polar functional groups. They offer a mix of hydrophobic, aromatic, and dipole-dipole interactions. The highly polar ketone group on this compound may interact more strongly with the electron-deficient PFP ring system compared to the less polar C10 position of Naltrexone.
-
-
Embedded Polar Group (EPG) Phase:
-
Why it Works: These columns (e.g., "polar-embedded") have a polar group (like a carbamate) near the base of the alkyl chain. This allows for enhanced hydrogen bonding capabilities and offers different shape selectivity compared to a standard C18. It may differentiate between the hydroxyl and ketone groups more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable resolution (Rs) for these two peaks? For quantitative accuracy, a resolution (Rs) of ≥ 1.5 is generally required, as this indicates baseline separation. For impurity analysis, regulatory guidelines often mandate an even higher resolution (e.g., Rs ≥ 2.0) to ensure accurate integration of a small impurity peak next to a large API peak.
Q2: How can I confirm the peak identity if I achieve partial separation? The most reliable method is to inject individual standards of Naltrexone and this compound. If standards for this compound are unavailable, LC-MS can be used. Naltrexone will have a mass of 341.16 g/mol , while this compound will have a mass of 355.14 g/mol .[3]
Q3: Can changing the column temperature or flow rate help? Yes, but they primarily affect efficiency and retention time, not selectivity.
-
Temperature: Increasing temperature lowers mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times. Sometimes, a change in temperature can slightly alter selectivity, but it's less predictable than changing the mobile phase or column. Try adjusting the temperature between 25°C and 45°C.
-
Flow Rate: Decreasing the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution for difficult separations, but at the cost of longer run times.
Q4: My peaks are tailing. What should I do? Peak tailing for basic compounds like Naltrexone is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.
-
Use a Low pH Mobile Phase: As discussed, a pH of ~3 will protonate the silanols and the analyte, minimizing unwanted interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.
-
Add a Competing Base: In rare cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this can suppress MS signal and is less common with modern columns.
References
-
Naltrexone | C20H23NO4 | CID 5360515 - PubChem. National Center for Biotechnology Information. [Link]
-
VIVITROL (naltrexone for extended-release injectable suspension) Label. U.S. Food and Drug Administration. [Link]
-
Compound: NALTREXONE HYDROCHLORIDE (CHEMBL1201149). ChEMBL, European Bioinformatics Institute. [Link]
-
REVIA (naltrexone hydrochloride tablets USP) Label. U.S. Food and Drug Administration. [Link]
-
Naltrexone. Wikipedia. [Link]
-
Determining the Assay of New Formulation Low Dosage Naltrexone HCl Capsules with a RP-HPLC Method. DergiPark. [Link]
-
Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. ResearchGate. [Link]
-
Naltrexone Hydrochloride Chemistry Review. U.S. Food and Drug Administration. [Link]
-
This compound and 10-ketooxymorphone. PubMed. [Link]
-
DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE ESTIMATION OF NALTREXONE AND ACETAMINOPHEN IN SYNTHETIC MIXTURE. International Journal of Creative Research Thoughts. [Link]
-
How can I separate three structurally similar compounds in HPLC? ResearchGate. [Link]
-
Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography. PubMed Central. [Link]
-
Analytical methods for quantitative and qualitative analysis of naltrexone and metabolites in biological fluids. PubMed. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom Separations. [Link]
-
Quantitative Analysis of Naltrexone and 6β-Naltrexol in Human, Rat, and Rabbit Plasma by Liquid Chromatography-Electrospray. SciSpace. [Link]
-
Analysis of naltrexone and its metabolite 6-ß-naltrexol in serum with high-performance liquid chromatography. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Waters Corporation. [Link]
-
Exploring HPLC Separation Techniques. Chrom Tech, Inc. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. PubMed Central. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Naltrexone hydrochloride 50 mg film-coated tablets - Summary of Product Characteristics (SmPC). electronic Medicines Compendium (emc). [Link]
Sources
- 1. Naltrexone - Wikipedia [en.wikipedia.org]
- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medkoo.com [medkoo.com]
- 4. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound: NALTREXONE HYDROCHLORIDE (CHEMBL1201149) - ChEMBL [ebi.ac.uk]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Low-Level 10-Ketonaltrexone Detection
Status: Operational Lead Scientist: Dr. Aris, Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Analysis of 10-Ketonaltrexone Impurities Last Updated: February 2026
Welcome to the Advanced Applications Support Hub
You are likely here because you are hitting a wall with the 0.05% or 0.10% reporting thresholds required by ICH Q3A/B guidelines. This compound (10-oxo-naltrexone) is a particularly challenging oxidative impurity. It shares a nominal mass with Methylnaltrexone (356 Da) and possesses a structural backbone nearly identical to the parent API, Naltrexone.
This guide moves beyond basic "check your connections" advice. We focus on the causality of signal loss and chromatographic resolution required for trace quantification.
Module 1: Chromatographic Resolution (The "Front End")
Current Status: “I cannot separate the this compound shoulder from the main Naltrexone peak, or I suspect isobaric interference.”
The Technical Reality
This compound differs from Naltrexone only by the oxidation of the benzylic carbon (C10) to a ketone. This creates a subtle polarity shift. Standard C18 columns often fail to resolve this because the hydrophobic surface area remains largely unchanged. Furthermore, if your sample contains Methylnaltrexone (MNTX), you face an isobaric conflict (both [M+H]+ ≈ 356 m/z).
Troubleshooting Protocol
Q1: Why is my resolution poor on a standard C18 column? A: C18 relies primarily on hydrophobic interaction. The structural difference between a methylene (parent) and a ketone (impurity) at the C10 position affects the 3D shape and pi-electron density more than it affects pure hydrophobicity.
-
Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
interactions, which are highly sensitive to the electron-withdrawing nature of the ketone group on the 10-Keto impurity, offering superior selectivity over C18.
Q2: How do I distinguish this compound from Methylnaltrexone (MNTX)? A: Use pH to your advantage.
-
This compound: A tertiary amine. Its ionization is pH-dependent. At pH 9-10 (using Ammonium Bicarbonate), it becomes neutral/less charged and retains longer on a reversed-phase column.
-
Methylnaltrexone: A quaternary amine. It is permanently charged regardless of pH. It will typically elute very early (near void volume) on RP columns or require ion-pairing reagents.
-
Action: If your column chemistry allows (e.g., hybrid silica), run a gradient at pH 9.5 . This compound will retain; MNTX will not.
Comparative Column Chemistry Table
| Column Phase | Mechanism | Suitability for 10-Keto | Notes |
| C18 (Standard) | Hydrophobic Interaction | Low | Often results in co-elution with API. |
| Phenyl-Hexyl | High | Excellent separation of aromatic oxidation products. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + | High | Best for separating structural isomers and halogenated compounds. |
| HILIC | Partitioning | Medium | Good for MNTX, but 10-Keto may elute too fast. |
Module 2: Mass Spectrometry Optimization (The "Back End")
Current Status: “My signal-to-noise (S/N) ratio is below 10 at the LOQ.”
The Technical Reality
Naltrexone and its analogs are morphinan alkaloids. They ionize well in ESI(+), but trace detection is often plagued by ion suppression from the main API peak (if co-eluting) or phospholipids from the matrix.
Troubleshooting Protocol
Q3: Which MRM transitions provide the best sensitivity? A: While the parent mass is [M+H]+ 356, you must select fragments that are specific to the keto modification if possible, or high-intensity generic fragments.
-
Precursor: 356.2 m/z
-
Quantifier Product: 284.2 m/z (Loss of side chain/water common in morphinans).
-
Qualifier Product: 338.2 m/z (Water loss) or specific skeletal rearrangements.
-
Critical Step: Optimize Collision Energy (CE) specifically for the 356->284 transition. Do not assume it is identical to Naltrexone (342->324).
Q4: I see "Ghost Peaks" or Carryover. How do I stop it? A: Naltrexone derivatives are "sticky" basic amines. They adsorb to stainless steel and glass surfaces.
-
Needle Wash: Use a dual wash system.
-
Wash 1 (Organic): 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.
-
Wash 2 (Aqueous): 0.1% Formic Acid in Water.[1]
-
-
System Passivation: Periodically inject a "cleaning" blank of 6N Nitric Acid (if system compatible) or a specialized passivation solution to remove binding sites.
Module 3: Sample Preparation (The "Recovery" Issue)
Current Status: “My recovery varies between 60% and 110%.”
The Technical Reality
Protein Precipitation (PPT) is often insufficient for trace impurity analysis due to significant matrix effects (ion suppression). Solid Phase Extraction (SPE) is required to concentrate the analyte and remove phospholipids.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
We use MCX because this compound contains a basic amine. This allows us to wash away neutrals (like excipients) and acids before eluting the target.
Step-by-Step SPE Workflow
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Sample (diluted in 2% H3PO4 to ensure protonation of the amine).
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes acidic/neutral interferences).
-
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals). Note: The analyte stays bound by ionic interaction.
-
Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond, releases analyte).
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Visualizing the Workflows
Figure 1: Sensitivity Troubleshooting Decision Tree
Use this logic flow when LOQ is not met.
Caption: Step-by-step logic for isolating the root cause of low sensitivity in trace impurity analysis.
Figure 2: Mixed-Mode SPE Mechanism
Visualizing how we isolate the basic impurity.
Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for basic Naltrexone impurities.
References
-
Cummings, O. T., et al. (2016). "A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine." LCGC International.
-
Brünen, S., et al. (2011). "Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography." Journal of Analytical Toxicology (via NCBI).
-
SynThink Chemicals. "Naltrexone EP Impurities & USP Related Compounds." (Reference for impurity structural classification).
-
European Medicines Agency (EMA). "ICH guideline Q3A (R2) on impurities in new drug substances."
Sources
Technical Support Center: Preventing Oxidative Degradation of Naltrexone
[1]
Introduction: The Stability Paradox of Naltrexone
Naltrexone (NTX) presents a classic stability paradox in formulation science. While its hydrochloride salt is highly soluble in water (~100 mg/mL), the molecule is chemically fragile in solution.[1] It possesses two primary vulnerabilities: a phenolic hydroxyl group at C-3 and a ketone at C-6.[1]
The primary enemy is oxidative degradation , catalyzed by trace metal ions, light, and dissolved oxygen.[1] This process yields colored degradants (typically yellow/brown) even at trace levels (
Module 1: Understanding the Enemy (Mechanism)[1]
Q: What is the specific mechanism of Naltrexone oxidation?
Naltrexone undergoes autoxidation primarily through a radical-mediated mechanism.[1] This is often initiated by trace transition metals (Fe³⁺, Cu²⁺) present in water or excipients.[1]
-
Free Radical Formation: The phenolic hydrogen at C-3 is abstracted, creating a phenoxy radical.[1]
-
Dimerization: Two phenoxy radicals can couple to form Pseudonaltrexone (2,2'-bisnaltrexone), a major degradant.[1]
-
Hydroxylation: Radical attack at the benzylic C-10 position leads to 10-hydroxynaltrexone .[1]
-
N-Oxidation: The tertiary amine can react with peroxides (often impurities in excipients like PEG or Tween) to form Naltrexone-N-oxide .[1]
Visualization: The Degradation Pathway
Figure 1: Primary oxidative degradation pathways of Naltrexone in solution. Note that high pH and metal ions accelerate the radical formation step.
Module 2: Formulation Strategies (Prevention)
Q: Should I use Sodium Bisulfite as an antioxidant?
CRITICAL WARNING: No. While Sodium Bisulfite is a standard antioxidant for many injectables (e.g., Epinephrine), it is incompatible with Naltrexone.[1]
-
The Chemistry: Naltrexone contains a ketone group at C-6.[1] Bisulfite is a nucleophile that attacks ketones to form a Bisulfite Adduct (an
-hydroxysulfonate).[1][2] -
The Result: You will lose assay potency and generate a new impurity peak.
-
The Alternative: Use Inert Gas Sparging (Nitrogen/Argon) combined with a chelating agent.[1]
Q: What is the optimal pH for oxidative stability?
Maintain the solution pH between 4.0 and 6.0 .
-
Why? The oxidation of the phenolic group is pH-dependent. At higher pH (closer to the pKa of the phenol, ~9.6), the population of phenolate ions increases.[1] Phenolate ions are much more electron-rich and susceptible to oxidation than the neutral phenol.
-
Trade-off: While acidic pH protects against oxidation, extremely low pH (<3) can promote acid-catalyzed hydrolysis.[1] The 4.0–6.0 window is the "Goldilocks" zone.
Table 1: Stabilizer Selection Guide
| Strategy | Recommendation | Mechanism of Action | Risk/Notes |
| EDTA (Disodium) | MANDATORY | Chelates metal ions (Fe, Cu) that catalyze radical generation.[1] | Essential. Use 0.01% - 0.1% w/v. |
| Nitrogen Sparging | HIGHLY RECOMMENDED | Displaces dissolved oxygen, removing the oxidant source.[1] | Must sparge water before adding drug.[1] |
| Sodium Bisulfite | AVOID | Scavenges oxygen.[1] | Forms adducts with C-6 ketone. Do not use.[1] |
| Ascorbic Acid | CAUTION | Antioxidant.[1] | Can act as a pro-oxidant in the presence of unchelated metals (Fenton chemistry).[1] Only use with EDTA.[1] |
| pH Control | pH 4.0 - 6.0 | Keeps phenol protonated (less reactive).[1] | Use Citrate or Acetate buffers.[1] |
Module 3: Experimental Protocol (Self-Validating Workflow)
This protocol is designed to eliminate the three vectors of oxidation: Dissolved Oxygen , Metal Ions , and Light .[1]
Step-by-Step Methodology
-
Deoxygenation (The Foundation):
-
Chelation (The Shield):
-
Solubilization (The Active):
-
pH Adjustment:
-
Filtration & Storage:
Visualization: Optimized Formulation Workflow
Figure 2: Step-by-step formulation workflow emphasizing the order of operations to prevent oxidative initiation.
Module 4: Troubleshooting & FAQs
Q: My solution turned a faint yellow after 1 week at 25°C. What happened?
A: Yellowing is the hallmark of Pseudonaltrexone (dimer) formation.[1]
-
Diagnosis: This indicates that radical oxidation occurred.[1]
-
Root Cause: Likely insufficient deoxygenation during preparation or a leak in the vial headspace.[1] Even with EDTA, high levels of dissolved oxygen will eventually drive the reaction.[1]
-
Fix: Increase sparging time and ensure a robust Nitrogen overlay in the vial headspace.
Q: Can I autoclave Naltrexone solutions?
A: Generally No .[1]
Autoclaving introduces thermal stress (
-
Recommendation: Use sterile filtration (0.22 µm) as described in the protocol. If terminal sterilization is required, strict validation of degradation products is necessary.[1]
Q: How do I detect these degradants?
A: You need a stability-indicating HPLC method.[1]
References
-
USP Monographs . Naltrexone Hydrochloride.[1][3][4][5][6][7] United States Pharmacopeia.[1][6] Link
-
PubChem . Naltrexone Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]
-
Fawcett, J.P., et al. (1997).[1] Formulation and stability of naltrexone oral liquid for rapid withdrawal from methadone. Annals of Pharmacotherapy. Link
-
King, T. (2020).[1] Naltrexone Hydrochloride 1.5-mg and 4.5-mg Capsules.[1][5] U.S. Pharmacist.[1][5][6] Link
-
PCCA . Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions. Link
Sources
- 1. TW200808319A - Sustained release formulation of naltrexone - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipient Selection and Compatibility in Naltrexone Tablets Formulations - Vonage Pharma [vonagepharma.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. CA2478558C - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase pH for 10-Ketonaltrexone Separation
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase pH for the challenging separation of 10-Ketonaltrexone. As a key potential degradation product and impurity of Naltrexone, its accurate quantification is critical for pharmaceutical quality control and stability studies[1][2]. This document is designed for researchers, analytical chemists, and drug development professionals seeking to develop robust and reliable HPLC methods.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section establishes the fundamental principles governing the separation of this compound, focusing on the causal relationship between its chemical properties and chromatographic behavior.
Q1: What is this compound and why is its chromatographic separation critical?
A1: this compound is a derivative of Naltrexone, a widely used opioid receptor antagonist for treating alcohol and opioid dependence[1][3]. It is recognized as a potential impurity and degradation product that can arise during the synthesis or storage of Naltrexone hydrochloride[1][2]. Regulatory bodies require the accurate identification and quantification of such impurities to ensure the safety, efficacy, and stability of the final drug product. Therefore, developing a selective and robust HPLC method capable of resolving this compound from Naltrexone and other related substances is a critical aspect of pharmaceutical analysis[4].
Q2: What are the essential physicochemical properties of this compound that dictate pH optimization strategy?
A2: The most critical property is its acid dissociation constant (pKa). While experimental data for this compound is scarce, we can infer its behavior from its parent compound, Naltrexone, and predicted values. Naltrexone has two pKa values: 8.38 (for the proton on the nitrogen) and 9.93 (for the phenolic hydrogen)[5]. A predicted pKa for this compound is approximately 7.18[6].
These values classify this compound as a basic compound. In reversed-phase HPLC, the ionization state of an analyte is a primary driver of its retention[7]. The mobile phase pH will determine whether the amine group on the molecule is protonated (positively charged, more polar) or in its free base form (neutral, more hydrophobic). This charge state directly impacts retention time, peak shape, and selectivity[8][9].
Q3: How does mobile phase pH mechanistically alter the retention and peak shape of this compound?
A3: Mobile phase pH influences the separation in two primary ways:
-
Analyte Ionization: As a basic compound, this compound's charge changes with pH.
-
At low pH (pH < pKa): The molecule's basic nitrogen is protonated (BH+). In this charged, more polar state, its affinity for the non-polar stationary phase is reduced, leading to shorter retention times[10].
-
At high pH (pH > pKa): The molecule is in its neutral, free base form (B). This form is more hydrophobic and interacts more strongly with the C18 stationary phase, resulting in longer retention times[9][10].
-
-
Stationary Phase Interaction (Peak Tailing): Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ~3.5-4.5).
-
At mid-range pH (approx. 4-7): Silanol groups become deprotonated and negatively charged (SiO-). If this compound is protonated (BH+), a strong secondary ionic interaction occurs between the positive analyte and the negative silanols. This mixed-mode retention mechanism is a primary cause of severe peak tailing[11][12].
-
At low pH (e.g., pH < 3): The ionization of silanol groups is suppressed (they remain as Si-OH). This minimizes the secondary ionic interactions, leading to significantly improved, more symmetrical peaks for basic compounds[10][13].
-
Q4: What is the guiding principle for selecting a starting mobile phase pH relative to an analyte's pKa?
A4: For robust and reproducible separations, it is crucial to work at a pH where the analyte is in a single, stable ionization state. The general rule is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa[14]. Operating near the pKa creates an unstable environment where minor fluctuations in pH (e.g., from buffer preparation or CO2 ingress) can cause significant shifts in the ratio of ionized to non-ionized forms, leading to drastic and unacceptable variations in retention time[8][14].
Part 2: Systematic Workflow for pH Optimization
This section provides a structured, step-by-step protocol for systematically evaluating and selecting the optimal mobile phase pH for the separation of this compound.
Experimental Protocol: pH Scouting Study
-
Column Selection: Begin with a high-purity, end-capped C18 column known for good performance with basic analytes. If high-pH work is anticipated, select a hybrid or polymer-based column stable up to pH 10 or higher[14].
-
Buffer Preparation: Prepare three aqueous buffer solutions at a concentration of 10-20 mM.
-
Low pH: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water (pH ≈ 2.5-2.8).
-
Mid pH: Ammonium Acetate or Phosphate buffer (pH ≈ 6.8-7.2). Note: Use this pH with caution, as it is close to the predicted pKa and may result in poor peak shape.
-
High pH: Ammonium Bicarbonate or Ammonium Hydroxide in water (pH ≈ 9.5-10.0). Ensure your column is rated for this pH range.
-
-
Mobile Phase Preparation: For each pH level, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., Acetonitrile or Methanol). A common starting point is a 70:30 (Aqueous:Organic) ratio. Crucially, measure and adjust the pH of the aqueous component before adding the organic modifier [14].
-
Initial Gradient Run: Perform a rapid gradient elution (e.g., 5% to 95% organic in 10 minutes) at each of the three pH conditions. This will provide a global view of the separation and retention behavior.
-
Isocratic Analysis & Optimization: Based on the gradient runs, select the pH condition that provides the best initial peak shape and selectivity. Fine-tune the organic solvent percentage under isocratic conditions to achieve an optimal retention factor (k') for this compound, typically between 2 and 10.
-
Evaluation: For each condition, critically assess:
-
Peak Asymmetry (Tailing Factor): Aim for a value between 0.9 and 1.5.
-
Resolution (Rs): Ensure baseline separation (Rs > 1.5) from Naltrexone and other impurities.
-
Retention Time (Rt): Ensure the peak elutes within a reasonable analysis time.
-
Decision-Making Workflow for pH Optimization
Caption: pH optimization workflow for this compound separation.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during method development in a direct question-and-answer format.
Q: My this compound peak is exhibiting severe tailing. What is the most likely cause related to pH, and how do I fix it?
A: Severe peak tailing for a basic compound like this compound is almost certainly caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica stationary phase[11][13]. This is most pronounced at a mobile phase pH between 4 and 7.
-
Immediate Solution: The most effective strategy is to lower the mobile phase pH to below 3 using an additive like 0.1% formic acid or TFA[10]. At this low pH, the silanol groups are fully protonated (neutral), which eliminates the strong ionic interaction causing the tailing and results in a much more symmetrical peak shape[13].
-
Alternative Solution: If you require longer retention or different selectivity, and you have a pH-stable column (e.g., a hybrid or polymeric phase), you can operate at a high pH (>9.5). At this pH, this compound will be in its neutral form, which also prevents the problematic ionic interaction and can improve peak shape[12].
Q: I am struggling with poor resolution between this compound and its parent compound, Naltrexone. How can pH be used as a tool to improve this?
A: pH is one of the most powerful tools for manipulating selectivity in reversed-phase HPLC for ionizable compounds[9][14]. Since this compound and Naltrexone have slightly different structures, their pKa values and hydrophobicity will respond differently to a change in pH.
-
Troubleshooting Steps:
-
Evaluate at Low and High pH: Perform injections using both a low-pH (2.5-3.0) and a high-pH (9.5-10.0, column permitting) mobile phase. The change in the ionization state of the analytes will alter their relative retention times. It is very likely that the elution order or the spacing between the peaks will change dramatically, potentially leading to baseline resolution at one of the pH extremes[9].
-
Analyze the Change: If resolution improves at low pH, optimize the method there. If it improves at high pH, proceed with that condition. The goal is to exploit the differences in how each compound's hydrophobicity changes with its ionization state.
-
Q: My retention times for this compound are drifting or are not reproducible between runs. Could pH be the cause?
A: Yes, inconsistent mobile phase pH is a very common cause of drifting retention times for ionizable compounds. This issue is most severe if your current mobile phase pH is close to the pKa of this compound (~7.2).
-
Diagnosis and Solution:
-
Check Your pH: Verify that your mobile phase pH is at least 1.5-2 units away from the analyte's pKa.
-
Use a Buffer: If you are using unbuffered water adjusted with acid or base, your mobile phase has no capacity to resist pH changes. Incorporate a suitable buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-20 mM to stabilize the pH[10].
-
Fresh Mobile Phase: Mobile phases, especially those at higher pH, can absorb atmospheric CO2, which lowers the pH over time. Prepare fresh mobile phase daily to ensure consistency[10].
-
Part 4: Data Summary - Impact of pH on Chromatography
The following table summarizes the expected effects of mobile phase pH on key chromatographic parameters for this compound.
| pH Range | Analyte State (this compound) | Silanol State (Silica Column) | Expected Retention Time | Expected Peak Shape (Asymmetry) | Key Consideration |
| Low (pH 2.5 - 3.0) | Protonated (BH+), More Polar | Protonated (Si-OH), Neutral | Shorter | Excellent (Symmetrical) | Best starting point to eliminate peak tailing[10][14]. |
| Mid (pH 4.0 - 7.0) | Protonated (BH+), More Polar | Deprotonated (SiO-), Negative | Variable | Poor (Severe Tailing) | Avoid this range. High potential for secondary interactions[11]. |
| High (pH > 9.5) | Neutral (B), More Hydrophobic | Deprotonated (SiO-), Negative | Longer | Good to Excellent | Requires a pH-stable column. Good for increasing retention[12]. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5360515, Naltrexone. Retrieved from [Link].
-
Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc. Retrieved from [Link].
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29. Retrieved from [Link].
-
LCGC International. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. LCGC International. Retrieved from [Link].
-
Patel, Y., et al. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF NALTREXONE AND ACETAMINOPHEN IN SYNTHETIC MIXTURE. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link].
- Purohit, P. (2006). Method for separation and purification of naltrexone by preparative chromatography. Google Patents.
-
Jain, D., et al. (2024). Comprehensive Review of High-Performance Liquid Chromatography Methods for Simultaneous Determination of Naltrexone Hydrochloride and Bupropion Hydrochloride in Pharmaceutical Formulations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link].
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link].
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link].
-
Euerby, M. R., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link].
-
Phenomenex Inc. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link].
-
Celep, E., et al. (2024). Development of HPLC methodology for quantification of naltrexone and 6β-Naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring. Biomedical Chromatography. Retrieved from [Link].
-
Phenomenex Inc. Reversed Phase HPLC Method Development. Retrieved from [Link].
-
Kolb, V. M., et al. (1986). This compound and 10-ketooxymorphone. Journal of medicinal chemistry. Retrieved from [Link].
- Ku, W. S., et al. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. Google Patents.
-
Phenomenex Inc. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link].
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link].
-
Walash, M. I., et al. (2021). Simultaneous determination of naltrexone and bupropion in their co-formulated tablet utilizing green chromatographic approach with application to human urine. RSC advances. Retrieved from [Link].
-
Wikipedia. Naltrexone. Retrieved from [Link].
-
Ray, A. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link].
-
ResearchGate. (2012). Tailing in HPLC peak. Retrieved from [Link].
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link].
-
U.S. Food & Drug Administration. (2013). REVIA (naltrexone hydrochloride tablets USP) 50 mg. Retrieved from [Link].
-
Restek Corporation. HPLC Troubleshooting Guide. Retrieved from [Link].
-
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link].
-
Singh, D., & Saadabadi, A. (2023). Naltrexone. In StatPearls. StatPearls Publishing. Retrieved from [Link].
Sources
- 1. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 96445-14-6 [sigmaaldrich.com]
- 2. This compound | 96445-14-6 | Benchchem [benchchem.com]
- 3. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 96445-14-6 [chemicalbook.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
Technical Support Center: High-Sensitivity Quantitation of 10-Ketonaltrexone
Executive Summary
You are likely here because your 10-Ketonaltrexone (10-oxo-naltrexone) signal is suppressing, drifting, or failing reproducibility criteria in biological matrices (plasma, urine). Unlike the parent drug Naltrexone or its major metabolite 6
This guide moves beyond "standard" advice. We treat the matrix effect as a competitive ionization problem that must be solved through rigorous sample cleanup and chromatographic isolation.
Module 1: The Diagnostic Phase
Is it the Instrument or the Biology?
Q: My internal standard (IS) response varies by >15% between samples. Is this a matrix effect?
A: Almost certainly. In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If your sample contains co-eluting phospholipids (glycerophosphocholines), they will "steal" the charge from the this compound, causing signal dampening.
The "Post-Column Infusion" Test (Mandatory Validation Step) Do not guess. Visualize the suppression zone.
-
Setup: Tee your syringe pump into the LC flow after the column but before the MS source.
-
Infuse: Pump a constant solution of this compound (100 ng/mL) at 10 µL/min.
-
Inject: Inject a "blank" extracted matrix sample (e.g., plasma processed by your current method) via the LC.
-
Observe: Monitor the baseline. A flat line is ideal. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.
Visualizing the Problem:
Figure 1: Workflow for the Post-Column Infusion test to spatially locate matrix effects in the chromatogram.
Module 2: Sample Preparation (The First Line of Defense)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?
A: For trace analysis of this compound? No. PPT removes proteins but leaves behind 95-99% of phospholipids . These lipids often elute late in the gradient, causing "carryover suppression" where a dirty sample suppresses the next injection.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE this compound is a morphinan alkaloid. Like Naltrexone, it contains a tertiary amine (pKa ~8.4). We can exploit this basicity to wash away neutrals (lipids) while locking the analyte to the sorbent.
The "Lock and Wash" Protocol:
| Step | Solvent / Condition | Mechanism |
| 1.[1][2] Condition | Methanol then Water | Activates sorbent pores. |
| 2. Load | Sample diluted in 2% Formic Acid | Crucial: Acidifies the amine ( |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. Analyte stays locked (ionic). |
| 4. Wash 2 | 100% Methanol | The Magic Step: Removes phospholipids and neutrals. Analyte stays locked (ionic). |
| 5. Elute | 5% Ammonium Hydroxide in MeOH | High pH neutralizes the amine ( |
Why this works: Phospholipids are generally neutral or zwitterionic and will wash away with Methanol in Step 4. Your analyte remains bound until the pH switch in Step 5.
Module 3: Chromatographic Resolution
Q: My this compound peak is broad or tailing. How does this affect matrix effects?
A: Broad peaks increase the probability of overlap with matrix components. You need to sharpen the peak and move it away from the "Phospholipid Valley."
Troubleshooting Checklist:
-
Column Choice: Avoid standard C18 if you have retention issues.
-
Recommendation:Biphenyl or Phenyl-Hexyl phases. These offer "pi-pi" interactions with the aromatic ring of the morphinan structure, providing alternative selectivity to separate it from aliphatic lipids.
-
-
Mobile Phase Modifiers:
-
Ensure you are using Formic Acid (0.1%) or Ammonium Formate (2-5 mM) .
-
Pro Tip: this compound has a ketone at C10 and a phenolic hydroxyl. Ensure pH is kept acidic (< 4.0) to keep it protonated and prevent secondary interactions with silanols (which cause tailing).
-
-
Gradient Flush:
-
Always end your gradient with a high-organic hold (95% B) for at least 2 minutes to strip phospholipids from the column before the next injection.
-
Module 4: Internal Standardization
Q: Can I use Naltrexone-d3 as an Internal Standard for this compound?
A: It is acceptable but not ideal .
-
Ideal: this compound-d3 (isotopically labeled analog of the specific analyte).
-
Risk: If the retention time of this compound differs significantly from Naltrexone-d3 (due to the polarity difference of the ketone vs. methylene group), the IS will not experience the exact same suppression event as the analyte at that specific moment in the gradient.
Correction Factor Logic: If you must use Naltrexone-d3, ensure their retention times are within ±0.05 minutes of each other. If they separate, the IS cannot mathematically correct for a matrix effect occurring at the analyte's retention time.
Summary of Critical Parameters
| Parameter | Standard Approach (Avoid) | High-Sensitivity Approach (Recommended) |
| Extraction | Protein Precipitation (PPT) | Solid Phase Extraction (MCX) |
| Column | Standard C18 | Biphenyl or Phenyl-Hexyl |
| Internal Standard | Analog (e.g., Naloxone) | Stable Isotope (10-Keto-NTX-d3) |
| Mobile Phase | Water/Acetonitrile | Water/MeOH + 2mM Ammonium Formate |
References
-
Matrix Effects in LC-MS/MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. Link
-
Naltrexone/Metabolite Analysis: Clavijo, C. F., et al. (2008). An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6beta-naltrexol in dog and human plasma. Journal of Chromatography B, 874(1-2), 33-40. Link
-
Ion Suppression Mechanisms: Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. Link
-
Morphinan Chemistry & Impurities: this compound Structure and Properties. PubChem Database. Link
Sources
- 1. This compound | 96445-14-6 [chemicalbook.com]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
addressing retention time shifts for 10-Ketonaltrexone peaks
Technical Support Center: 10-Ketonaltrexone Analysis Current Status: Operational | Topic: Retention Time (RT) Stability & Peak Identification
Welcome to the Application Support Hub
From the Desk of the Senior Application Scientist: "Separating this compound (10-Keto) is deceptively complex. While standard USP/EP methods place it as a late-eluting impurity (Relative Retention Time ~1.99), its retention behavior is highly sensitive to the hydrophobic and ionic balance of your system. Unlike early eluters (like Noroxymorphone), 10-Keto is significantly less polar. If your retention time is shifting, you are likely battling an equilibrium issue with your ion-pairing agent or a subtle volatility in your organic modifier.
This guide moves beyond generic advice. We will isolate the chemical causality of the shift and provide a self-validating protocol to fix it."
Part 1: Diagnostic Dashboard
Quick Reference: Decoding the Shift Use this table to correlate your specific symptom with the likely root cause.
| Symptom | Direction of Shift | Likely Root Cause | Verification Step |
| The "Drift" | Gradual increase in RT over multiple injections. | Temperature Hysteresis or Ion-Pairing Eq. | Check column compartment stability (+/- 0.1°C). Verify equilibration time (>20 column volumes). |
| The "Jump" | Sudden shift between batches of mobile phase. | pH/Buffer Composition | Measure pH of aqueous portion before adding organic. Verify gravimetric preparation. |
| The "Slide" | RT decreases (elutes earlier) consistently. | Organic Evaporation or Phase Collapse | Check if mobile phase bottle is capped tight. If using 100% aqueous capability column, check for dewetting. |
| The "Ghost" | Peak area varies + RT Shift. | Sample Solvent Mismatch | Ensure sample diluent matches initial mobile phase strength. |
Part 2: The Logic of Separation (Troubleshooting Workflows)
To address the shift, you must follow a logical exclusion path. Do not change multiple parameters at once.
Troubleshooting Decision Tree Visualizing the step-by-step process to isolate the fault.
Caption: Figure 1. Logic flow for isolating retention time shifts. Distinguishing between a global system drift (Flow/Composition) and a selectivity drift (pH/Column Chemistry) is the critical first step.
Part 3: Deep Dive & Causality
FAQ 1: Why is this compound so sensitive to Mobile Phase pH?
The Mechanism: this compound contains a tertiary amine. The pKa of this amine is approximately 7.18 [1, 2].
-
The Problem: Many USP/EP methods for Naltrexone utilize a mobile phase pH around 6.5 .
-
The Consequence: You are operating on the "steep slope" of the pH vs. Retention curve. At pH 6.5, the molecule is transitioning between its ionized (protonated) and neutral forms. A minor error in buffer preparation (e.g., pH 6.6 vs 6.4) drastically changes the ionization percentage, altering the hydrophobicity and thus the interaction with the C18 chain.
The Fix:
-
Buffer Precision: Do not adjust pH after adding organic solvents. The "apparent pH" in organic mixtures is different from aqueous pH. Always adjust the aqueous buffer to the target pH (+/- 0.05) before mixing with Methanol/Acetonitrile.
FAQ 2: Why does the peak drift later during long sequences?
The Mechanism: This is often due to Ion-Pairing Hysteresis . If your method uses Sodium Octanesulfonate (common in Naltrexone assays), the pairing agent takes time to equilibrate with the stationary phase.
-
Causality: If the column temperature fluctuates even by 1-2°C, the adsorption isotherm of the ion-pairing reagent changes. This compound, being a late eluter (RRT ~1.99), is most affected by the density of the ion-pairing reagent on the column surface.
The Fix:
-
Thermostatting: Ensure your column compartment is actively heating/cooling (not just ambient). Set it to 30°C or 40°C (per method) and ensure the pre-heater is active to avoid thermal gradients entering the column.
Part 4: Validated Recovery Protocol
If your this compound peak has shifted out of the identification window, follow this Self-Validating System to recover.
Step 1: The "Flush & Reset" (Column Regeneration)
Goal: Remove hydrophobic buildup that may be altering selectivity.
-
Disconnect the detector (to avoid precipitation clogging the flow cell).
-
Flush with 95% Water / 5% Methanol (no buffer) for 10 column volumes (CV).
-
Flush with 95% Methanol / 5% Water for 20 CV.
-
Crucial: If using ion-pairing agents previously, flush with 50/50 Methanol/Water + 0.1% Phosphoric Acid to strip the ion-pairing reagent.
Step 2: Gravimetric Mobile Phase Preparation
Goal: Eliminate volumetric errors caused by temperature or mixing thermodynamics. Instead of measuring volume (mL), weigh your solvents.
-
Formula: Target Volume (mL) × Density (g/mL) = Target Weight (g).
-
Example: For 1L of Mobile Phase (assuming 60:40 Buffer:Methanol):
-
Weigh Buffer: 600g (approx, assume d=1.0).
-
Weigh Methanol: 316.4g (400mL * 0.791 g/mL).
-
Why? Mass is independent of temperature. This ensures batch-to-batch consistency for sensitive RRTs.
-
Step 3: System Suitability Testing (SST)
Before running samples, inject the Resolution Solution (Naltrexone + this compound + Bisnaltrexone). Acceptance Criteria:
-
Resolution (R): > 2.0 between Naltrexone and this compound.
-
RRT Check: this compound must be within ±0.05 of the established RRT (typically ~1.99 in USP methods [3]).
Part 5: Chemical Interaction Visualization
Understanding why the separation happens helps you troubleshoot when it fails.
Caption: Figure 2. Interaction Map. This compound's late elution is driven by strong hydrophobic interaction with the C18 chain. This makes it disproportionately sensitive to Organic % changes compared to Naltrexone.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11957967, this compound. Retrieved from [Link]
-
United States Pharmacopeia (USP). Naltrexone Hydrochloride Monograph: Related Compounds. (Note: Refer to current USP-NF for official method details). General reference via DrugFuture: [Link]
-
European Pharmacopoeia (Ph. Eur.). Naltrexone Hydrochloride Monograph 1790. (Note: RRT values cited from Ph. Eur. 6.0). Retrieved via USP-BPEP: [Link]
Sources
Technical Support Center: Managing 10-Ketonaltrexone Interference in Naltrexone Assays
Welcome to the technical support center for addressing analytical challenges in naltrexone monitoring. This resource is designed for researchers, clinicians, and drug development professionals to navigate and troubleshoot potential interferences from naltrexone metabolites, specifically focusing on 10-Ketonaltrexone, in clinical and research assays. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its potential impact on naltrexone quantification.
Q1: What is this compound?
A1: this compound is a minor metabolite of naltrexone, an opioid antagonist used in the management of opioid and alcohol use disorders. While the primary metabolic pathway of naltrexone involves its reduction to 6-beta-naltrexol, other minor metabolites, including this compound and noroxymorphone, can also be formed[1].
Q2: Why is this compound a concern in naltrexone assays?
A2: Due to its structural similarity to naltrexone, this compound has the potential to cross-react with antibodies used in immunoassay-based tests[2][3][4]. This cross-reactivity can lead to inaccurate quantification of naltrexone, potentially causing falsely elevated results. This phenomenon is not uncommon in immunoassays, where antibodies may bind to structurally related but distinct molecules[2][3][4].
Q3: Which types of assays are most susceptible to interference from this compound?
A3: Immunoassays, such as ELISA and other rapid screening tests, are most susceptible to interference from metabolites like this compound. This is due to the inherent nature of antibody-antigen binding, which can be influenced by the overall shape and chemical structure of the molecule[2][3][4]. Chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are significantly more specific and less prone to such interferences when properly optimized[5][6][7].
Q4: Is there direct evidence of this compound causing false positives in naltrexone assays?
A4: While specific quantitative data on the cross-reactivity of this compound in commercial naltrexone immunoassays is not widely published, the principle of metabolite cross-reactivity is well-established. For instance, a minor metabolite of naltrexone, noroxymorphone, has been reported to cause false-positive results for oxycodone in urine drug screens[1]. This provides strong evidence that other structurally similar metabolites, like this compound, pose a similar risk of interference. The package insert for the extended-release formulation of naltrexone, VIVITROL®, also explicitly warns that naltrexone and its metabolites may be cross-reactive with certain immunoassay methods for detecting opioids in urine[8].
Q5: What are the clinical or research implications of inaccurate naltrexone measurements due to metabolite interference?
II. Troubleshooting Guide: Identifying and Resolving this compound Interference
This guide provides a systematic approach to identifying and mitigating interference from this compound in your naltrexone assays.
Step 1: Suspecting Interference - Common Scenarios
You should suspect metabolite interference if you observe:
-
Inconsistent Results: Discrepancies between immunoassay results and expected outcomes based on dosing information or patient history.
-
Discrepancies Between Methods: Significant differences in naltrexone concentrations when the same sample is analyzed by both immunoassay and a more specific method like LC-MS/MS.
-
Unexpectedly High Naltrexone Levels: Results that are higher than anticipated, especially in the context of known patient adherence.
Step 2: The Confirmatory Approach - The Gold Standard
The most definitive way to address suspected interference is to use a confirmatory analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity[5][6][7].
Caption: Workflow for confirming suspected immunoassay interference.
Step 3: Implementing Solutions - Methodological Adjustments
If LC-MS/MS confirms interference, or if you are developing a robust assay from the outset, consider the following strategies:
A. Chromatographic Separation (LC-MS/MS)
An optimized LC-MS/MS method can chromatographically separate naltrexone from its metabolites, including this compound.
Principle: This technique separates compounds based on their physicochemical properties as they interact with a stationary phase (the LC column) and a mobile phase. The mass spectrometer then detects and quantifies the specific molecules based on their mass-to-charge ratio.
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is commonly used for the analysis of naltrexone and its metabolites[7][9][10].
-
Mobile Phase Gradient: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation[7][9].
-
Mass Spectrometry Parameters: Specific precursor and product ion transitions for naltrexone, 6-beta-naltrexol, and if a standard is available, this compound, should be optimized for sensitive and specific detection.
Table 1: Example LC-MS/MS Parameters for Naltrexone and 6-beta-naltrexol
| Parameter | Naltrexone | 6-beta-naltrexol |
| Precursor Ion (m/z) | 342.2 | 344.2 |
| Product Ion (m/z) | 324.2 | 326.2 |
| Collision Energy (eV) | 25 | 25 |
| Note: These are example values and should be optimized for your specific instrument and method. |
B. Sample Preparation Techniques to Mitigate Interference
For situations where immunoassays are the primary method, or to further enhance the cleanliness of samples for LC-MS/MS, specific sample preparation techniques can be employed.
1. Solid-Phase Extraction (SPE)
SPE can be used to selectively isolate naltrexone from interfering metabolites.
Principle: SPE separates components of a mixture based on their physical and chemical properties. By choosing the appropriate sorbent and elution solvents, it is possible to selectively retain and then elute the analyte of interest, leaving interfering substances behind.
Protocol: Generic SPE Protocol for Naltrexone Extraction
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic and weakly bound interferences.
-
Elution: Elute naltrexone using a stronger organic solvent, potentially with a pH adjustment to disrupt the ionic interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
2. Derivatization of Ketone Group
To specifically address interference from ketone-containing metabolites like this compound, a derivatization step can be introduced.
Principle: Derivatization chemically modifies a specific functional group, in this case, the ketone on this compound. This changes the chemical properties of the metabolite, allowing for its separation from naltrexone. Girard's reagents (T and P) are effective for derivatizing ketones to form hydrazones, which can then be easily separated[11][12][13][14][15].
Caption: Derivatization of this compound using Girard's Reagent.
Protocol: Ketone Derivatization using Girard's Reagent T
-
Following an initial extraction (e.g., LLE or SPE), evaporate the sample to dryness.
-
Reconstitute the residue in a solution of Girard's Reagent T in an acidic buffer (e.g., acetic acid in methanol).
-
Incubate the mixture to allow the derivatization reaction to proceed.
-
Perform a subsequent liquid-liquid extraction to separate the now more polar derivatized metabolite from the unreacted naltrexone.
-
Analyze the naltrexone-containing fraction.
III. Summary and Recommendations
While immunoassays can be a valuable tool for high-throughput screening, their susceptibility to cross-reactivity with metabolites like this compound necessitates a cautious approach to data interpretation.
-
Acknowledge the Potential for Interference: Be aware that immunoassays for naltrexone may cross-react with its metabolites.
-
Utilize Confirmatory Methods: Employ LC-MS/MS for definitive quantification, especially for critical research or clinical decisions.
-
Optimize Analytical Methods: If developing an LC-MS/MS method, ensure it is validated for the separation of naltrexone from its major and potentially interfering minor metabolites.
-
Consider Advanced Sample Preparation: For challenging matrices or when using immunoassays, consider implementing SPE or derivatization techniques to remove interfering metabolites.
By understanding the potential for this compound interference and implementing the appropriate troubleshooting and analytical strategies, you can ensure the accuracy and integrity of your naltrexone measurements.
IV. References
-
Naltrexone: Not Just for Opioids Anymore. Journal of Medical Toxicology. Available at: [Link]
-
Naltrexone and Its Noroxymorphone Minor Metabolite – A Case Report. Journal of Psychoactive Drugs. Available at: [Link]
-
Method for separation and purification of naltrexone by preparative chromatography. Google Patents. Available at:
-
VIVITROL (naltrexone for extended-release injectable suspension) Label. U.S. Food and Drug Administration. Available at: [Link]
-
Method for the manufacturing of naltrexone. Google Patents. Available at:
-
A preparation method of naltrexone. Google Patents. Available at:
-
A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. LCGC International. Available at: [Link]
-
Determination of naltrexone and 6-beta-naltrexol in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
-
Opioid-positive urine drug screen during treatment with oral naltrexone and the clinical implications. The Mental Health Clinician. Available at: [Link]
-
Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography. Annals of Clinical Biochemistry. Available at: [Link]
-
Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. Journal of Chromatography B. Available at: [Link]
-
An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6β-naltrexol in dog and human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]
-
An Automated, Highly Sensitive LC-MS/MS Assay for the Quantification of the Opiate Antagonist Naltrexone and Its Major Metabolite 6beta-naltrexol in Dog and Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Naltrexone and Its Noroxymorphone Minor Metabolite – A Case Report. Semantic Scholar. Available at: [Link]
-
Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. Oregon Health & Science University. Available at: [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]
-
Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD. Journal of Food and Drug Analysis. Available at: [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. Available at: [Link]
-
Investigation of Naltrexone for Pathological Gambling. ClinicalTrials.gov. Available at: [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
CROSS REACTIVITY SUMMARY. Alere. Available at: [Link]
-
Quantitative immunolocalization of mu opioid receptors: regulation by naltrexone. Synapse. Available at: [Link]
-
(PDF) Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. Available at: [Link]
Sources
- 1. Naltrexone and Its Noroxymorphone Minor Metabolite - A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. cfsre.org [cfsre.org]
- 4. content.veeabb.com [content.veeabb.com]
- 5. Opioid-positive urine drug screen during treatment with oral naltrexone and the clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 10-Ketonaltrexone in Accordance with ICH Guidelines
Introduction: The Analytical Imperative for 10-Ketonaltrexone
In the landscape of pharmaceutical quality control, the rigorous assessment of active pharmaceutical ingredients (APIs) and their related substances is paramount. This compound is a key related compound and potential degradation product of Naltrexone, an opioid antagonist used in the management of alcohol and opioid dependence. The presence and quantity of this compound in a Naltrexone drug product are critical quality attributes that can impact safety and efficacy. Therefore, a robust, reliable, and specific analytical method is not just a regulatory expectation but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high sensitivity, specificity, and resolving power.[1] However, the development of an HPLC method is only the beginning. To ensure that the analytical results are consistently accurate and reliable, the method must undergo a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[2][3][4][5][6]
This document is structured not as a rigid template, but as a logical narrative that explains the "why" behind each experimental choice, providing researchers, scientists, and drug development professionals with a practical framework for establishing a self-validating and trustworthy analytical procedure.
Pillar 1: Establishing a Scientifically Sound HPLC Method
Before validation can commence, a suitable HPLC method must be developed. The goal is to create a stability-indicating method, meaning it can resolve this compound from its parent compound (Naltrexone) and any potential degradation products. Based on common methodologies for Naltrexone and its related substances, we propose the following RP-HPLC method as our case study for validation.[7][8][9]
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for pharmaceutical analysis, PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent hydrophobic retention for opioid-like structures. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid provides good peak shape and is compatible with MS detection if needed. |
| Gradient | 0-15 min: 20% B to 80% B15-20 min: 80% B20-25 min: 20% B | A gradient is chosen to ensure elution of all components and cleaning of the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 220 nm | Chosen based on the UV absorbance maximum for the ketonaltrexone chromophore. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | 50:50 Water:Acetonitrile | Ensures solubility of the analyte and compatibility with the mobile phase. |
Pillar 2: The Validation Workflow: A Step-by-Step Experimental Guide
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] The following sections detail the experimental protocols for each validation characteristic as prescribed by ICH guidelines.
Caption: Overall workflow for HPLC method validation per ICH guidelines.
Specificity (and Stability-Indicating Nature)
Causality: The first and most critical step is to prove the method can unequivocally assess the analyte in the presence of other components, including the API, impurities, and degradation products. This is the foundation of a stability-indicating assay.
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent).
-
This compound standard solution.
-
Naltrexone API solution.
-
A mixed solution containing both Naltrexone and this compound.
-
-
Forced Degradation: Subject the Naltrexone API to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for a defined period.[10]
-
-
Analysis: Inject all prepared solutions.
-
Evaluation:
-
The blank should show no interfering peaks at the retention time of this compound.
-
The this compound peak must be well-resolved from the Naltrexone peak and all degradation peaks (Resolution > 2.0).
-
Use a Photodiode Array (PDA) detector to assess peak purity of the this compound peak in the presence of degradants. The peak purity angle should be less than the purity threshold.
-
Linearity & Range
Causality: To quantify the analyte, we must demonstrate a direct, proportional relationship between its concentration and the instrument's response (peak area). The range is the interval over which this relationship is established.[1]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL).
-
Create a series of at least five calibration standards by diluting the stock solution. For an impurity method, this might range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.5, 1.0, 2.0, 3.0, 4.5 µg/mL).
-
Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.
-
Table 2: Linearity Data and Acceptance Criteria
| Parameter | Acceptance Criterion | Hypothetical Result |
| Correlation Coefficient (R²) | ≥ 0.998 | 0.9995 |
| y-intercept | Should be close to zero | 150.2 |
| Residual Plot | Random distribution around zero | Conforms |
| Range | From LOQ to 150% of specification | 0.5 - 4.5 µg/mL |
Accuracy
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. This is typically assessed through recovery studies.
Experimental Protocol:
-
Prepare a drug product placebo (all excipients without the API).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the concentration of this compound using the linearity curve.
-
Calculate the percent recovery: (Measured Concentration / Theoretical Concentration) * 100.
Table 3: Accuracy (Recovery) Data and Acceptance Criteria
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL, n=3) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 1.5 | 1.49 | 99.3% | 0.8% | Mean Recovery: 98.0 - 102.0%%RSD ≤ 2.0% |
| 100% | 3.0 | 3.02 | 100.7% | 0.6% | |
| 150% | 4.5 | 4.47 | 99.3% | 0.9% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (within-day) and intermediate precision (between-day/analyst/instrument).
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.
-
Table 4: Precision Data and Acceptance Criteria
| Precision Level | Mean Result (µg/mL) | % RSD | Acceptance Criterion |
| Repeatability (Day 1, Analyst 1) | 3.01 | 0.75% | %RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 2.99 | 0.88% | %RSD ≤ 2.0% |
| Overall (n=12) | 3.00 | 1.15% | %RSD ≤ 2.0% |
Detection Limit (LOD) & Quantitation Limit (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine the slope (S) of the calibration curve from the linearity experiment.
-
Determine the standard deviation of the y-intercepts (σ) of multiple regression lines or the standard deviation of the response for blank injections.
-
Calculate:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation: Prepare a standard at the calculated LOQ concentration and inject it multiple times (n=6). The accuracy (recovery) and precision (%RSD) should meet predefined criteria (e.g., Recovery 80-120%, Precision ≤ 10%).
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it remains unaffected by small, deliberate variations in its parameters. This is a key indicator of its transferability between labs.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Deliberately vary these parameters within a small, realistic range (e.g., ±0.2 pH units, ±2°C, ±0.1 mL/min).
-
Analyze a system suitability solution under each condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry). The system suitability criteria should still be met under all varied conditions.
Caption: Diagram of robustness testing with deliberate parameter variations.
Pillar 3: The Self-Validating System and Trustworthiness
The described validation process is not merely a checklist; it is a self-validating system. The successful demonstration of specificity ensures you are measuring the correct analyte. Linearity, accuracy, and precision work in concert to define a reliable range where quantification is trustworthy. The LOQ establishes the lower boundary of this trust. Finally, robustness provides confidence that minor, unavoidable variations in day-to-day operations will not compromise the integrity of the results.
By executing this comprehensive validation protocol and documenting all results in a formal validation report, a laboratory creates an auditable, scientifically defensible record that proves the HPLC method for this compound is fit for its intended purpose, ensuring product quality and patient safety.
References
-
Damini Vadnerkar, Simran Patel, et al. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF NALTREXONE AND ACETAMINOPHEN IN SYNTHETIC MIXTURE. International Journal of Creative Research Thoughts (IJCRT).
-
ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
-
Global Research Online. (2024). Comprehensive Review of High-Performance Liquid Chromatography Methods for Simultaneous Determination of Naltrexone Hydrochlorid. Global Research Online.
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
-
Taylor & Francis Online. (2021). Stability-indicating HPTLC method for the determination of Naltrexone hydrochloride in bulk and tablet dosage form. Taylor & Francis Online.
-
MDPI. (2022). Dissolution Assay of Bupropion/Naltrexone Hydrochloride Salts of Bilayer Composition Tablets Following the Development and Validation of a Novel HPLC Method. MDPI.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
DergiPark. (2022). Determining the Assay of New Formulation Low Dosage Naltrexone HCl Capsules with a RP-HPLC Method. DergiPark.
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA.
-
Regulations.gov. (n.d.). Naltrexone Hydrochloride.
-
PubMed. (2016). A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone.
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. m.youtube.com [m.youtube.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ijcrt.org [ijcrt.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ICH Official web site : ICH [ich.org]
Definitive Guide to LOD/LOQ for 10-Ketonaltrexone: Analytical Methodologies & Performance Comparison
The following guide provides an in-depth technical analysis of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 10-Ketonaltrexone , a critical oxidative impurity of Naltrexone.
Executive Summary: The Oxidative Challenge
This compound (CAS: 96445-14-6), also known as Naltrexone Impurity I (EP/BP), is a specific oxidative degradation product formed at the benzylic C10 position of the morphinan scaffold. Unlike the common metabolite 6
For drug development professionals, the challenge lies in the structural similarity between this compound and the parent API (Naltrexone), necessitating high-resolution chromatography. This guide compares the two industry-standard approaches: HPLC-UV (Pharmacopeial Standard) for routine QC and UHPLC-MS/MS for trace-level analysis.
Key Performance Metrics at a Glance
| Metric | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Trace) |
| Primary Application | QC Release, Stability Testing | Bioanalysis, Genotoxic Screening |
| LOD (Limit of Detection) | ~0.15 µg/mL (0.03%) | ~0.05 ng/mL |
| LOQ (Limit of Quantitation) | ~0.50 µg/mL (0.10%) | ~0.50 ng/mL |
| Linearity Range | 0.5 – 100 µg/mL | 0.5 – 500 ng/mL |
| Specificity | High (RRT ~1.[1]99) | Very High (MRM Transitions) |
Chemical Context & Degradation Pathway
Understanding the formation of this compound is prerequisite to selecting the correct detection method. It forms via benzylic oxidation, often accelerated by light or metal ions in formulation.
Figure 1: Oxidative degradation pathway of Naltrexone leading to this compound. The C10 position is susceptible to radical attack.
Comparative Analysis of Analytical Methods
Method A: HPLC-UV (The QC Workhorse)
This approach aligns with USP/EP monographs. It relies on the strong UV absorption of the morphinan phenol/ketone chromophores at 280 nm.
-
Mechanism: Reverse-phase chromatography (C18) separates the impurity based on hydrophobicity. This compound, having an extra ketone, elutes significantly later than Naltrexone.
-
Performance:
-
Resolution (Rs): The USP method typically yields a Relative Retention Time (RRT) of 1.99 for this compound relative to Naltrexone.[2] This large separation ensures robust quantitation without interference.
-
Sensitivity: While less sensitive than MS, it is sufficient for monitoring impurities at the 0.10% threshold required by ICH Q3A/B guidelines.
-
Method B: UHPLC-MS/MS (The Sensitivity Specialist)
Used when this compound must be quantified in biological matrices (plasma/urine) or when ultra-low detection limits are required (e.g., cleaning validation).
-
Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
-
Performance:
-
Selectivity: Distinguishes this compound (MW 355.[3]4) from Naltrexone (MW 341.4) by mass, eliminating the need for baseline chromatographic resolution.
-
Matrix Effects: Susceptible to ion suppression; requires stable isotope-labeled internal standards (e.g., Naltrexone-d3).
-
Validated Experimental Protocol (HPLC-UV)
Note: This protocol is adapted from standard pharmacopeial methods optimized for impurity profiling.
A. Instrumental Parameters
-
System: HPLC with PDA/UV Detector.
-
Column: L1 Packing (C18),
, (e.g., Waters Symmetry or equivalent). -
Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temp: 30°C.
B. Mobile Phase Gradient
-
Buffer: 1.1 g Sodium 1-octanesulfonate + 10 mL Glacial Acetic Acid in 1L Water (pH adjusted to ~3.0).
-
Solution A: Buffer / Methanol (90:10).
-
Solution B: Buffer / Methanol (40:60).
| Time (min) | % Solution A | % Solution B |
| 0 | 100 | 0 |
| 35 | 0 | 100 |
| 36 | 100 | 0 |
| 45 | 100 | 0 |
C. Standard Preparation & Calculation[2]
-
Stock Solution: Dissolve this compound Reference Standard in Methanol to 0.1 mg/mL.
-
Sensitivity Solution (LOQ): Dilute Stock to 0.5 µg/mL (0.1% of target API concentration of 0.5 mg/mL).
-
System Suitability:
-
Tailing Factor: NMT 1.5.
-
Resolution: Naltrexone vs. This compound > 3.0.
-
S/N Ratio: > 10 for the LOQ solution.
-
Method Validation Logic (Self-Validating Systems)
To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be self-validating during every run.
Figure 2: Decision tree for a self-validating analytical sequence.
Calculation of LOD/LOQ
Do not rely on theoretical values. Calculate experimentally using the Signal-to-Noise (S/N) method:
-
LOD: Concentration where
. -
LOQ: Concentration where
.
References
- United States Pharmacopeia (USP).Naltrexone Hydrochloride Monograph: Related Compounds. USP-NF. (Standard pharmacopeial method for RRT and resolution parameters).
-
European Directorate for the Quality of Medicines (EDQM). Naltrexone Hydrochloride: Impurity I (this compound). European Pharmacopoeia.[3] (Defines Impurity I specifications).
-
Cerilliant (Sigma-Aldrich). this compound Certified Reference Material Datasheet.Link (Source for chemical identity and MS suitability).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134705 (Naltrexone).Link (General chemical structure and stability context).
-
Archer, S. et al. (1985).[3][4] this compound and 10-ketooxymorphone.[4][5] Journal of Medicinal Chemistry, 28(7), 974-976.[4] Link (Foundational paper on synthesis and pharmacology).
Sources
- 1. NALTREXONE HYDROCHLORIDE COMPOSITIONS - Patent 2289492 [data.epo.org]
- 2. Naltrexone Hydrochloride [drugfuture.com]
- 3. CAS 96445-14-6: (5alpha)-17-(cyclopropylmethyl)-3,14-dihyd… [cymitquimica.com]
- 4. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: 10-Ketonaltrexone Impurity Profiling
Executive Summary
This guide presents a technical comparison of analytical methodologies for the profiling of 10-Ketonaltrexone (also known as 10-oxonaltrexone), a critical oxidative degradation product of Naltrexone. Unlike the major metabolite 10-hydroxynaltrexone, the 10-keto variant represents a specific stability concern in pharmaceutical manufacturing.
This document synthesizes data from a representative inter-laboratory study (Round Robin) to evaluate the robustness, sensitivity, and transferability of two primary detection platforms: Standard Pharmacopeial HPLC-UV versus Advanced UHPLC-QToF-MS .
Introduction: The Analytic Challenge
This compound (CAS 96445-14-6) is formed via the oxidation of the benzylic carbon at the C10 position of the morphinan scaffold. Under ICH Q3B(R2) guidelines, degradation products exceeding the identification threshold (typically 0.10% for maximum daily doses) must be chemically characterized and controlled.
Why Profiling Matters
-
Toxicological Risk: Benzylic ketones can exhibit different reactivity profiles compared to the parent drug.
-
Co-elution Risks: In standard reverse-phase chromatography, this compound often co-elutes with other polar impurities (like Noroxymorphone), leading to mass balance errors in UV-only methods.
-
Regulatory Compliance: Strict adherence to ICH Q2(R1) validation standards is required to prove that a method can distinguish this specific oxidative impurity from metabolic derivatives.
Inter-Laboratory Study Design
To objectively compare performance, we analyze data simulated from a multi-site study involving five independent laboratories.
The Variables
-
Analyte: this compound spiked into Naltrexone HCl matrix.
-
Concentration Range: 0.05% to 0.5% (w/w) relative to API.
-
Method A (Control): HPLC-UV (C18, Phosphate Buffer/MeOH, 210 nm).
-
Method B (Alternative): UHPLC-QToF-MS (C18, Formate Buffer/ACN, ESI+).
Study Workflow Visualization
The following diagram outlines the logical flow of the inter-laboratory comparison, from sample generation to statistical consensus.
Caption: Workflow for the inter-laboratory validation of impurity profiling methods.
Comparative Performance Analysis
The following data summarizes the performance metrics observed across the participating laboratories.
Table 1: Method Performance Metrics
| Parameter | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS (Alternative) | Interpretation |
| Linearity ( | > 0.995 | > 0.999 | Both methods are linear, but MS offers superior fit at low concentrations. |
| LOD (Limit of Detection) | 0.03% (w/w) | 0.005% (w/w) | Critical: UV struggles near the 0.05% reporting threshold. |
| Inter-Lab Precision (%RSD) | 4.5% - 8.2% | 1.8% - 3.5% | MS reduces variability caused by baseline noise integration. |
| Specificity | Moderate (Risk of overlap) | High (m/z 356.14 extraction) | MS definitively separates 10-keto from 10-hydroxy variants. |
| Run Time | 25 - 40 mins | 8 - 12 mins | UHPLC offers 3x throughput. |
Expert Insight: The Causality of Failure
In the inter-lab study, Method A (HPLC-UV) showed higher %RSD (relative standard deviation) at the 0.05% impurity level.
-
Cause: this compound has a lower extinction coefficient at 210 nm compared to the parent Naltrexone.
-
Effect: Integration algorithms across different labs (ChemStation vs. Empower) treated the baseline noise differently, leading to inconsistent quantitation.
-
Solution: Method B (MS) uses Selected Ion Monitoring (SIM) or Extracted Ion Chromatograms (EIC), effectively "ignoring" the matrix noise and stabilizing the integration.
Degradation Pathway & Mechanism
Understanding the formation of the impurity is vital for controlling it. The oxidation occurs at the benzylic position (C10), distinct from the metabolic hydroxylation.
Caption: Oxidative pathway forming this compound vs. the metabolic route.
Recommended Protocol: UHPLC-MS Profiling
Based on the inter-laboratory comparison, Method B is recommended for release testing and stability profiling where high sensitivity is required.
Protocol Specifications
-
Instrument: UHPLC coupled with Q-ToF or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Step-by-Step Workflow
-
Standard Preparation:
-
Dissolve this compound reference standard in methanol to create a stock solution (100 µg/mL).
-
Self-Validating Step: Verify the precursor ion mass (m/z 356.15 [M+H]+) to ensure standard integrity before dilution.
-
-
Sample Preparation:
-
Accurately weigh 50 mg of Naltrexone HCl drug substance.
-
Dissolve in 50 mL of Mobile Phase A:B (90:10) to minimize solvent effects.
-
Filter through a 0.22 µm PVDF filter (nylon may adsorb specific impurities).
-
-
Gradient Program:
-
0-1 min: Hold at 5% B (Equilibration).
-
1-8 min: Linear ramp to 60% B (Elution of polar impurities).
-
8-10 min: Ramp to 95% B (Wash).
-
10-12 min: Return to 5% B (Re-equilibration).
-
-
Detection Settings (MS):
-
Mode: ESI Positive.
-
Target Mass: 356.15 m/z (this compound).
-
Qualifier Ion: 338.14 m/z (Loss of H2O).
-
-
System Suitability Criteria (Acceptance Limits):
-
Resolution (Rs): > 2.0 between Naltrexone and this compound.
-
S/N Ratio: > 10 for the 0.05% sensitivity solution.
-
Precision: %RSD < 2.0% for six replicate injections.
-
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). (2006).[1] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures. (2005).[1][2][3][4] Available at: [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. (2022).[2][5] Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Qualification of 10-Ketonaltrexone Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of your results hinges on the quality of your reference standards. This is particularly true for compounds like 10-Ketonaltrexone, a known degradation product and impurity of the opioid antagonist Naltrexone.[1] Ensuring that your this compound reference standard is thoroughly characterized and qualified is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and the scientific validity of your work.
This guide provides an in-depth comparison of the qualification process for two hypothetical lots of this compound reference standards, designated as Lot A and Lot B . We will delve into the essential analytical techniques, the rationale behind their application, and the interpretation of the resulting data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The "Why" Behind Rigorous Qualification
A reference standard serves as the benchmark against which your analytical measurements are made. Its purity, identity, and stability must be unequivocally established. An inadequately characterized standard can lead to significant errors in the quantification of impurities in drug substances and products, potentially compromising patient safety and leading to regulatory delays. The qualification process is a multi-faceted investigation designed to provide a comprehensive profile of the reference material, leaving no room for ambiguity.
Characterization Workflow: A Multi-Pronged Approach
The qualification of a reference standard is not a single experiment but a carefully orchestrated series of analyses. Each technique provides a unique piece of the puzzle, and together they form a cohesive and self-validating picture of the material's quality.
Caption: Workflow for this compound Reference Standard Qualification.
Part 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the material is, without a doubt, this compound. This is achieved through a combination of spectroscopic techniques that probe the molecule's structure at different levels.
Mass Spectrometry (MS): The Molecular Fingerprint
Causality: High-resolution mass spectrometry provides the accurate mass of the molecule, which is a fundamental confirmation of its elemental composition. Fragmentation patterns offer further structural clues, acting as a molecular fingerprint.
Experimental Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: A dilute solution of the reference standard in a suitable solvent like methanol or acetonitrile.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. Tandem MS (MS/MS) is performed to induce fragmentation and record the pattern.
Data Comparison: Lot A vs. Lot B
| Parameter | Lot A | Lot B | Expected |
| Chemical Formula | C₂₀H₂₁NO₅ | C₂₀H₂₁NO₅ | C₂₀H₂₁NO₅ |
| Theoretical [M+H]⁺ | 356.1492 | 356.1492 | 356.1492 |
| Measured [M+H]⁺ | 356.1490 | 356.1493 | Within 5 ppm of theoretical |
| Key MS/MS Fragments (m/z) | 328, 296, 270 | 328, 296, 270 | Consistent with proposed structure |
Interpretation: Both lots exhibit a measured mass that is well within the acceptable deviation from the theoretical mass, confirming the correct elemental composition. The consistent fragmentation patterns between the lots and in line with the expected structure provide strong evidence of their identity as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The resulting spectrum is a unique and highly specific fingerprint that can definitively confirm the structure.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for unambiguous signal assignment.
Interpretation: The ¹H and ¹³C NMR spectra for both lots should be superimposable and consistent with the known structure of this compound. Any significant unexpected signals would indicate the presence of impurities or a structural discrepancy.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. This provides another layer of confirmation for the molecule's structure.
Experimental Protocol:
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: Attenuated Total Reflectance (ATR) is a common and straightforward method.
-
Analysis: The infrared spectrum is recorded, and the absorption bands corresponding to specific functional groups are identified.
Data Comparison: Lot A vs. Lot B
| Functional Group | Expected Wavenumber (cm⁻¹) | Lot A (Observed) | Lot B (Observed) |
| Hydroxyl (-OH) | 3200-3600 | ✓ | ✓ |
| Carbonyl (C=O, ketone) | 1700-1725 | ✓ | ✓ |
| Carbonyl (C=O, conjugated) | 1650-1680 | ✓ | ✓ |
| Aromatic C=C | 1450-1600 | ✓ | ✓ |
Interpretation: The presence of the characteristic absorption bands for hydroxyl and multiple carbonyl groups in both lots is consistent with the structure of this compound.
Part 2: Rigorous Purity Assessment
Once the identity is confirmed, the next crucial step is to determine the purity of the reference standard. This involves quantifying both organic and inorganic impurities.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is a powerful technique for separating the main component from any structurally related impurities. UV detection allows for the quantification of these impurities based on their absorbance. The choice of a suitable method is critical for achieving the necessary resolution and sensitivity.
Caption: A typical HPLC-UV setup for purity analysis.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
Data Comparison: Lot A vs. Lot B
| Parameter | Lot A | Lot B | Acceptance Criteria (ICH Q3A/B) |
| Purity by HPLC (% Area) | 99.85% | 99.92% | ≥ 99.5% |
| Largest Individual Impurity | 0.08% | 0.05% | ≤ 0.10% |
| Total Impurities | 0.15% | 0.08% | ≤ 0.50% |
Interpretation: Both lots meet the stringent purity requirements for a reference standard. Lot B demonstrates a slightly higher purity profile with a lower level of total impurities.
Residual Solvents by Gas Chromatography-Headspace (GC-HS)
Causality: Residual solvents are organic volatile chemicals used in the manufacturing process that may remain in the final product. Their levels must be controlled as they offer no therapeutic benefit and can be toxic.
Experimental Protocol:
-
Instrument: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Sample Preparation: A known amount of the reference standard is dissolved in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
Analysis: The vial is heated to volatilize the residual solvents, which are then injected into the GC for separation and quantification.
Data Comparison: Lot A vs. Lot B
| Solvent | Lot A (ppm) | Lot B (ppm) | ICH Q3C Limit (Class 2) |
| Methanol | 150 | 120 | 3000 |
| Acetonitrile | 50 | 45 | 410 |
Interpretation: Both lots contain residual solvents well below the acceptable limits defined by ICH Q3C guidelines.
Water Content by Karl Fischer Titration
Causality: Water can be present in the material and will affect the accuracy of weighing for preparing standard solutions. Its content must be accurately determined.
Experimental Protocol:
-
Instrument: Karl Fischer titrator.
-
Analysis: A known amount of the reference standard is titrated with a Karl Fischer reagent to determine the water content.
Data Comparison: Lot A vs. Lot B
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Water Content (%) | 0.25% | 0.18% | Typically ≤ 0.5% |
Interpretation: Both lots have a low water content, which is desirable for a reference standard.
Inorganic Impurities (Sulphated Ash)
Causality: This test quantifies the amount of inorganic impurities present in the material.
Experimental Protocol:
-
Procedure: A sample is ignited in the presence of sulfuric acid and heated until all organic matter is removed. The weight of the remaining residue is determined.
Data Comparison: Lot A vs. Lot B
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Sulphated Ash (%) | 0.05% | 0.03% | Typically ≤ 0.1% |
Interpretation: Both lots show very low levels of inorganic impurities.
Part 3: Accurate Potency Determination
The potency of a reference standard is its "true" content of the analyte, taking into account all impurities.
Quantitative NMR (qNMR)
Causality: qNMR is a primary analytical method that allows for the direct measurement of the analyte's concentration against a certified internal standard, without the need for a reference standard of the analyte itself. This provides an accurate and independent measure of potency.
Experimental Protocol:
-
Instrument: High-field NMR spectrometer.
-
Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid).
-
Sample Preparation: Accurately weighed amounts of the this compound reference standard and the internal standard are dissolved in a deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The integrals of specific, well-resolved signals from both the analyte and the internal standard are used to calculate the potency.
Data Comparison: Lot A vs. Lot B
| Parameter | Lot A | Lot B |
| Potency by qNMR (%) | 99.6% | 99.7% |
Interpretation: The qNMR results provide a highly accurate measure of the potency of each lot, which aligns well with the purity data obtained from the combination of other techniques.
Summary of Qualification Results
| Test | Lot A | Lot B | Conclusion |
| Identity | Confirmed | Confirmed | Both lots are confirmed as this compound. |
| Purity (HPLC) | 99.85% | 99.92% | Both lots meet high purity standards; Lot B is slightly purer. |
| Residual Solvents | Pass | Pass | Both lots are well within ICH limits. |
| Water Content | 0.25% | 0.18% | Both lots have low water content. |
| Sulphated Ash | 0.05% | 0.03% | Both lots have negligible inorganic impurities. |
| Potency (qNMR) | 99.6% | 99.7% | Both lots have accurately determined high potency. |
Conclusion and Recommendation
Both Lot A and Lot B of the this compound reference standard have been thoroughly characterized and meet the stringent requirements for a high-quality reference material. The identity of both lots has been unequivocally confirmed, and their purity and potency have been accurately determined through a suite of orthogonal analytical techniques.
While both lots are suitable for use, Lot B demonstrates a slightly superior purity profile with lower levels of total impurities, residual solvents, water content, and inorganic impurities, and a marginally higher potency as determined by qNMR. For applications requiring the highest level of accuracy and precision, Lot B would be the preferred choice.
This comprehensive qualification process ensures that the selected this compound reference standard will provide a reliable and accurate basis for the quantification of this critical impurity in pharmaceutical development and quality control, ultimately contributing to the safety and efficacy of the final drug product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
- United States Pharmacopeial Convention. General Chapter <11> USP Reference Standards. In: United States Pharmacopeia and National Formulary (USP-NF).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). October 2006. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). April 2021. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]
Sources
A Comparative Guide to the Stability of Naltrexone and 10-Ketonaltrexone for Researchers and Drug Development Professionals
In the landscape of opioid antagonist research and the development of therapies for substance use disorders, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide offers an in-depth comparative analysis of the stability of naltrexone and its primary metabolite, 10-ketonaltrexone. By synthesizing available experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in formulation, analytical method development, and pharmacokinetic studies.
Introduction: The Significance of Stability in Opioid Antagonist Therapeutics
Naltrexone is a potent opioid antagonist widely utilized in the management of opioid and alcohol use disorders. Its efficacy is intrinsically linked to its bioavailability and metabolic pathway. Upon administration, naltrexone is metabolized, primarily in the liver, to several metabolites, with this compound being a significant product of this biotransformation. The stability of both the parent drug and its metabolites is a critical determinant of therapeutic outcomes, influencing shelf-life, in vivo performance, and the accuracy of analytical measurements.
This guide will dissect the chemical, thermal, and metabolic stability profiles of naltrexone and this compound, providing a comparative framework grounded in experimental evidence.
Chemical Structures and Key Functional Groups
A foundational understanding of the chemical structures of naltrexone and this compound is essential to appreciating their relative stabilities.
Caption: Chemical structures of Naltrexone and this compound.
Naltrexone possesses a C6-ketone and a C14-hydroxyl group on its morphinan scaffold. The key structural difference in this compound is the presence of an additional ketone group at the C10 position. This modification significantly influences the electronic and steric properties of the molecule, thereby impacting its susceptibility to degradation.
Comparative Chemical Stability: A Forced Degradation Perspective
Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and its degradation pathways. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Acid and Base Hydrolysis
Experimental data from forced degradation studies indicate that naltrexone is susceptible to both acidic and basic hydrolysis.[1][2][3] Under acidic conditions, naltrexone has been shown to degrade, with one study reporting a decrease in the amount of naltrexone from 101.81% to 86.89% for a 3 mg sample in acidic buffer over 3 hours.[1] In basic conditions, naltrexone also demonstrates instability, with the amount decreasing from 101.81% to 92.92% under similar conditions.[1]
Table 1: Summary of Naltrexone Forced Degradation Data [1]
| Stress Condition | Naltrexone Concentration | % Degradation |
| Acidic Buffer (3 hours) | 3 mg | ~14.9% |
| 4.5 mg | ~13.4% | |
| Basic Buffer (3 hours) | 3 mg | ~8.9% |
| 4.5 mg | ~11.9% |
Oxidative and Photolytic Degradation
Naltrexone has been found to be susceptible to photolytic degradation.[4] One study identified the highest degradation of naltrexone under UV radiation at a short wavelength for 45 minutes.[4] Information regarding the oxidative stability of naltrexone and the comparative photolytic stability of this compound is limited in the reviewed literature.
Thermal Stability
The thermal stability of a drug substance is critical for determining appropriate storage conditions and manufacturing processes. Naltrexone in an oral liquid formulation has been shown to be stable for 60 days at 4°C and for 30 days at 25°C when stored in the dark. Naltrexone hydrochloride injection was found to be stable for at least 42 days when stored in clear glass vials at room temperature.[5]
For this compound, general storage recommendations suggest keeping it in a dry, dark environment at 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[6] While these recommendations imply a degree of thermal lability, they do not provide quantitative comparative data against naltrexone.
Metabolic Stability: From Parent Drug to Metabolite
The metabolic stability of a drug is a key pharmacokinetic parameter that influences its half-life and duration of action. Naltrexone is extensively metabolized in the liver, primarily by dihydrodiol dehydrogenases, to 6β-naltrexol. This compound is also a known metabolite.
The formation of this compound from naltrexone indicates that the C10 position is susceptible to metabolic oxidation. The subsequent metabolic fate of this compound is not as well-documented in the available literature. A comprehensive understanding of its clearance and further biotransformation pathways would be crucial for a complete assessment of its metabolic stability relative to naltrexone.
Caption: Simplified metabolic pathway of Naltrexone.
Experimental Protocols: A Guide to Stability Assessment
To ensure the scientific integrity of stability studies, robust and validated analytical methods are essential. The following outlines a general experimental protocol for conducting forced degradation studies, which can be adapted for both naltrexone and this compound.
Protocol: Forced Degradation Study
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the test compound (Naltrexone or this compound) in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specific temperature (e.g., 105°C) for a defined period.
-
Photodegradation: Expose the drug solution or solid to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent drug from all its degradation products.
-
Data Analysis: Quantify the amount of the parent drug remaining and calculate the percentage of degradation. Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
Caption: Experimental workflow for a forced degradation study.
Conclusion and Future Directions
This guide provides a comparative overview of the stability of naltrexone and this compound based on currently available data. Naltrexone has been shown to be susceptible to degradation under acidic, basic, and photolytic stress. While direct comparative stability data for this compound is limited, its chemical structure suggests that its stability profile may differ from that of the parent compound.
For drug development professionals, the key takeaway is the critical need for comprehensive stability studies for both the API and its major metabolites. The lack of direct comparative data for this compound highlights a significant knowledge gap. Future research should focus on conducting side-by-side forced degradation studies of naltrexone and this compound to provide a definitive comparison of their intrinsic stabilities. Furthermore, a more detailed investigation into the metabolic fate of this compound is warranted to fully understand its contribution to the overall pharmacokinetic and pharmacodynamic profile of naltrexone. Such studies will be invaluable for the development of more robust and effective naltrexone-based therapies.
References
-
Makwana, B. K., Baria, D. A., Patel, L. S., & Thakkar, D. V. (2025). Stability-indicating HPTLC method for the determination of Naltrexone hydrochloride in bulk and tablet dosage form. Taylor & Francis. Retrieved from [Link]
-
Yaghoubnezhadzanganeh, G., & Burgaz, E. V. (2019). Forced degradation studies of new formulation containing naltrexone. DergiPark. Retrieved from [Link]
-
Gupta, V. D. (2008). Chemical Stability of Naltrexone Hydrochloride Injection. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
Yaghoubnezhadzanganeh, G., & Burgaz, E. V. (2019). Forced degradation studies of new formulation containing naltrexone. DergiPark. Retrieved from [Link]
-
Yaghoubnezhadzanganeh, G., & Burgaz, E. V. (2019). Forced degradation studies of new formulation containing naltrexone. DergiPark. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. EMU Journal of Pharmaceutical Sciences » Submission » Forced degradation studies of new formulation containing naltrexone [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. International Journal of Pharmaceutical Compounding [ijpc.com]
- 6. medkoo.com [medkoo.com]
Technical Guide: Cross-Validation of UV vs. MS Detection for 10-Ketonaltrexone
Content Type: Publish Comparison Guide Subject: Analytical Method Validation & Orthogonal Detection Strategies Target Analyte: 10-Ketonaltrexone (Oxidative Impurity of Naltrexone)
Executive Summary
In the impurity profiling of Naltrexone, This compound (CAS 96445-14-6) represents a critical oxidative degradation product. Its structural similarity to the parent compound challenges routine quality control. This guide provides a technical comparison and cross-validation framework for detecting this impurity using Ultraviolet (UV) spectroscopy versus Mass Spectrometry (MS).
While UV detection (HPLC-UV) offers robust, cost-effective quantification for routine QC, it often lacks the specificity to distinguish this compound from co-eluting matrix components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and structural specificity but introduces higher costs and matrix effect variables. This guide details how to use MS to cross-validate UV methods, ensuring a "self-validating" analytical ecosystem.
Scientific Basis: The Physics of Detection
To validate these methods, one must understand how the unique chemistry of this compound interacts with each detector.
Structural Impact on Detection
This compound differs from Naltrexone by the oxidation of the benzylic carbon (C10) to a ketone.
-
Naltrexone: C₂₀H₂₃NO₄ (MW: 341.4 g/mol )[1]
-
This compound: C₂₀H₂₁NO₅ (MW: 355.4 g/mol )
UV Detection Mechanism (Chromophore Shift)
The introduction of a carbonyl group at the C10 position extends the conjugation of the phenolic system (Ring A).
-
Effect: This typically results in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to Naltrexone.
-
Implication: this compound may have a different Response Factor (RF) than the parent drug. Using Naltrexone standards to quantify the 10-Keto impurity without correction will lead to mass balance errors.
MS Detection Mechanism (Ionization & Filtration)
-
Ionization: In Electrospray Ionization (ESI+), the tertiary amine is easily protonated.
-
Selectivity: The mass shift (+14 Da relative to Naltrexone) allows for absolute discrimination.
-
Naltrexone [M+H]⁺: m/z 342
-
This compound [M+H]⁺: m/z 356
-
-
Implication: MS is immune to the co-elution issues that plague UV, provided ion suppression is characterized.
Experimental Protocols
The following protocols utilize a Unified Chromatographic Method . To ensure valid cross-validation, the separation chemistry (Stationary/Mobile phase) must remain constant between detectors to align retention times (
Unified LC Conditions
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent for high pH stability).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (MS-compatible buffer).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.8 mL/min (Split post-column if using MS).
-
Gradient: 5% B to 90% B over 15 minutes.
Workflow Diagram
The following diagram illustrates the orthogonal validation workflow.
Figure 1: Parallel detection workflow ensuring that the same analyte band is interrogated by both detectors simultaneously.
Detector Settings
| Parameter | UV Protocol (Routine) | MS Protocol (Validation/Reference) |
| Mode | Photodiode Array (PDA) | ESI+ (Positive Mode) |
| Wavelength / Transition | Primary: 210 nm (Sensitivity)Secondary: 280 nm (Selectivity) | SIM: m/z 356.15 (10-Keto)MRM: 356 |
| Resolution | 4 nm bandwidth | Unit Resolution (Quadrupole) or >20k (ToF) |
| Key Variable | Extinction Coefficient ( | Ionization Efficiency |
Cross-Validation Methodology
To validate the UV method using MS, you must prove that the UV peak attributed to this compound is pure and accurately quantified.
Step 1: Peak Purity Assessment (Specificity)
-
Objective: Ensure the UV peak at the retention time of this compound contains only that compound.
-
Procedure: Extract the Mass Spectrum at the apex, leading edge, and tailing edge of the UV peak.
-
Acceptance Criteria: The mass spectrum must be uniform across the peak width. No co-eluting masses (e.g., m/z 342 from Naltrexone tailing) should be observed in the 10-Keto window.
Step 2: Response Factor (RF) Correlation
-
Objective: Determine the UV correction factor.
-
Procedure:
-
Inject a standard curve of certified this compound (Cerilliant/Sigma).
-
Plot Concentration vs. UV Area and Concentration vs. MS Area.
-
Calculate the Relative Response Factor (RRF) of 10-Keto vs. Naltrexone in UV.
-
-
Why this matters: If RRF
1.0, the UV method must use this correction factor for accurate impurity calculation.
Step 3: Sensitivity Comparison (LOD/LOQ)
MS is typically 10-100x more sensitive. Use MS to define the "True" impurity level in samples where UV signal is below the Limit of Quantification (LOQ).
Comparative Performance Data
The following table summarizes the performance characteristics derived from typical method validation studies (based on ICH Q2(R1) guidelines).
| Performance Metric | HPLC-UV (210 nm) | LC-MS/MS (MRM) | Verdict |
| Linearity ( | > 0.999 (1 - 100 µg/mL) | > 0.995 (1 - 1000 ng/mL) | UV is better for high concentrations; MS for trace.[2] |
| Limit of Quant (LOQ) | ~0.05% (w/w) relative to API | < 0.001% (w/w) | MS is required for genotoxic/trace analysis. |
| Specificity | Moderate (Risk of co-elution) | High (Mass discrimination) | MS is the Gold Standard. |
| Precision (RSD) | < 1.0% | 2.0% - 5.0% | UV is more stable/reproducible. |
| Matrix Effects | Negligible | High (Ion Suppression risk) | UV is more robust. |
Decision Matrix: When to use which?
Figure 2: Decision tree for selecting the detection method based on regulatory thresholds and impurity levels.
References
-
Cerilliant (Sigma-Aldrich). this compound Certified Reference Material (CRM) Datasheet. Catalog No. N-007.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Brünen, S., et al. "Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography...".[3] Journal of Chromatography B, 2011. (Contextual reference for Naltrexone LC-MS methods).
-
Archer, S., et al. "this compound and 10-ketooxymorphone."[4] Journal of Medicinal Chemistry, 1985.[4] (Foundational chemistry and synthesis).
Sources
Navigating the Regulatory Landscape of 10-Ketonaltrexone in Pharmaceutical Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of naltrexone-based pharmaceutical products, controlling impurities is a critical aspect of ensuring safety and efficacy. Among the potential impurities, 10-Ketonaltrexone, a degradation product of naltrexone, requires careful monitoring and control. This guide provides an in-depth comparison of the regulatory limits for this compound, explores the underlying scientific rationale, and presents methodologies for its accurate quantification.
The Genesis of this compound: A Degradation Pathway
Naltrexone, an opioid antagonist, can degrade under certain conditions, particularly in the presence of acidic or basic environments, to form various related substances.[1] One of the key degradation products is this compound. Understanding the formation pathway of this impurity is fundamental to developing robust manufacturing processes and stable formulations.
Caption: Formation of this compound from Naltrexone degradation.
Regulatory Framework: A Tale of Two Pharmacopoeias and Global Harmonization
The acceptable limits for this compound are primarily defined by pharmacopoeial monographs and guided by the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
United States Pharmacopeia (USP)
The United States Pharmacopeia (USP) monograph for Naltrexone Hydrochloride explicitly lists this compound as a potential impurity. The monograph sets a specific acceptance criterion for this and other related compounds.
European Pharmacopoeia (Ph. Eur.)
Similarly, the European Pharmacopoeia (Ph. Eur.) identifies this compound as "Naltrexone Impurity I". While a specific limit for this impurity is not individually stated in the general monograph, it falls under the total impurity limits and is controlled through the overall purity assessment of the drug substance.
The ICH Perspective: A Risk-Based Approach
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing impurity thresholds based on the maximum daily dose (MDD) of the drug substance. These guidelines define three key thresholds:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological studies.
The application of these thresholds ensures that the level of any impurity is safe for the patient.
Comparative Analysis of Regulatory Limits
The following table provides a comparative overview of the limits for this compound from different regulatory perspectives. It is important to note that the specific limits in a product's specification are ultimately a matter of agreement between the manufacturer and the regulatory agency, based on the product's specific characteristics and clinical use.
| Regulatory Body/Guideline | Impurity Name | Specification |
| United States Pharmacopeia (USP) | This compound | Specified as a related compound with a defined acceptance criterion. |
| European Pharmacopoeia (Ph. Eur.) | Naltrexone Impurity I | Controlled under the general monograph for substances for pharmaceutical use and as part of the total impurities limit. |
| ICH Q3A/Q3B | N/A | Provides a framework for setting reporting, identification, and qualification thresholds based on the Maximum Daily Dose (MDD). |
The "Why" Behind the Limits: Toxicological Profile of this compound
The control of any impurity is directly linked to its potential to cause harm. Research into the pharmacological activity of this compound has shown that it is a significantly less potent opioid antagonist compared to naltrexone itself.[2] One study demonstrated that the introduction of the 10-keto group diminishes the opioid effects at all binding sites.[2] This lower pharmacological activity suggests a reduced risk profile compared to the active pharmaceutical ingredient (API). However, the absence of comprehensive public data on its genotoxicity and general toxicity necessitates controlling its levels to as low as reasonably practicable.
Experimental Protocol: Quantification of this compound
Accurate quantification of this compound is essential for ensuring compliance with regulatory limits. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Principle
The method separates this compound from naltrexone and other potential impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Detailed Methodology
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Naltrexone Hydrochloride drug product
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
2. Chromatographic Conditions (Representative):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: A mixture of mobile phase A and B.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug product in the diluent to obtain a target concentration of naltrexone.
4. System Suitability:
-
Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Calculation: The percentage of this compound in the drug product can be calculated using the following formula, incorporating the relative response factor (RRF) as specified in the USP monograph. The RRF for this compound is crucial for accurate quantification when using the naltrexone peak for comparison.
Percentage of this compound = (Peak Area of this compound in Sample / Peak Area of Naltrexone in Standard) x (Concentration of Naltrexone Standard / Concentration of Sample) x (1 / RRF of this compound) x 100
Note: The RRF is experimentally determined and corrects for the difference in UV response between the impurity and the API at the detection wavelength.
Method Validation: Ensuring Trustworthiness
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion: A Multifaceted Approach to Impurity Control
The control of this compound in pharmaceutical products is a clear example of the multi-layered approach to ensuring drug safety and quality. It involves a thorough understanding of the degradation pathways, adherence to specific pharmacopoeial limits, and the application of general regulatory principles outlined by ICH. The cornerstone of this control strategy is a robust, validated analytical method capable of accurately and precisely quantifying this impurity. By integrating these elements, pharmaceutical scientists and drug development professionals can confidently ensure that their naltrexone-containing products meet the highest standards of safety and quality.
References
-
U.S. Food and Drug Administration. (2006). NDA No. 21-897 - CPY Document. [Link]
- Christian, M. S. (1984). Reproductive toxicity and teratology evaluations of naltrexone.
- Comer, S. D., Sullivan, M. A., Yu, E., Rothenberg, J., Kleber, H. D., Kampman, K., Dackis, C., & O'Brien, C. P. (2006). Injectable, sustained-release naltrexone for the treatment of opioid dependence: a randomized, placebo-controlled trial.
-
IJCRT. (2022). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE ESTIMATION OF NALTREXONE AND ACETAMINOPHEN IN SYNTHETIC MIXTURE. [Link]
-
LCGC International. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. [Link]
-
PubChem. (n.d.). Naltrexone. Retrieved February 9, 2026, from [Link]
- Archer, S., Seyed-Mozaffari, A., Ward, S., Kosterlitz, H. W., Paterson, S. J., McKnight, A. T., & Corbett, A. D. (1985). This compound and 10-ketooxymorphone. Journal of Medicinal Chemistry, 28(7), 974–976.
-
StatPearls. (2023). Naltrexone. [Link]
-
Pharmaffiliates. (n.d.). Naltrexone-impurities. Retrieved February 9, 2026, from [Link]
- Wang, D., Wang, Y., Wang, Y., Li, D., Liu, Y., Zhang, H., Lu, Y., & Ma, X. (2016). Pharmacological characterization of the opioid inactive isomers (+)-naltrexone and (+)-naloxone as antagonists of toll-like receptor 4. British Journal of Pharmacology, 173(5), 856–869.
- Yaghoubnezhadzanganeh, G., & Burgaz, E. V. (2019). Forced degradation studies of new formulation containing naltrexone. EMU Journal of Pharmaceutical Sciences, 2(2), 75–83.
-
ResearchGate. (2025). Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. [Link]
-
Regulations.gov. (n.d.). Naltrexone Hydrochloride. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN101685084B - Method for detecting methylnaltrexone bromide and impurity thereof by chromatography.
Sources
Safety Operating Guide
Navigating the Safe Handling of 10-Ketonaltrexone: A Guide to Personal Protective Equipment
For Immediate Implementation: This document provides essential safety and operational guidance for all laboratory personnel handling 10-Ketonaltrexone. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
As a potent opioid antagonist, this compound requires meticulous handling to mitigate risks of occupational exposure.[1] This guide, designed for researchers, scientists, and drug development professionals, outlines the necessary personal protective equipment (PPE) and procedural controls. Our commitment is to foster a culture of safety by providing in-depth, scientifically grounded information that extends beyond the product itself.
Understanding the Hazard: A Proactive Stance on Safety
This compound is an antagonist of μ-, κ-, and δ-opioid receptors.[1] While research indicates it is less potent than its parent compound, naltrexone, all novel pharmaceutical compounds should be handled as potentially hazardous until comprehensive toxicological data is available.[2] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[3][4] Ingestion is also a potential route of exposure.[3] Symptoms of exposure may include skin irritation, digestive tract irritation, and other systemic effects.[3]
A thorough risk assessment is the cornerstone of safe laboratory practice.[5][6] Before handling this compound, a comprehensive assessment of the planned procedures must be conducted to identify potential hazards and determine the appropriate level of containment and personal protection.[7]
The Hierarchy of Controls: A Multi-Layered Approach to Safety
Personal protective equipment is the final and crucial barrier between the researcher and the chemical. However, it should always be used in conjunction with a broader safety framework known as the hierarchy of controls. This approach prioritizes the most effective control measures first:
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In research and development, this may not always be feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For potent compounds like this compound, this includes:
-
Chemical Fume Hoods (CFH): All procedures that may generate aerosols or dusts, such as weighing and preparing solutions, should be performed in a certified chemical fume hood.[8]
-
Glove Boxes/Isolators: For handling larger quantities or for procedures with a high potential for aerosolization, a glove box or containment isolator provides a higher level of protection.[9][10]
-
Ventilated Balance Enclosures: These specialized enclosures provide localized exhaust ventilation when weighing potent powders.[11]
-
-
Administrative Controls: These are changes to work practices and procedures to reduce exposure. Examples include:
-
Standard Operating Procedures (SOPs): Detailed, written protocols for handling this compound must be developed and strictly followed.[5]
-
Training: All personnel must be trained on the specific hazards of this compound and the proper use of all control measures, including PPE.[5]
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel.[12]
-
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk of exposure, PPE is required. The following sections detail the specific PPE requirements for handling this compound.
Core Personal Protective Equipment for this compound
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting. The selection of specific PPE should be based on a thorough hazard assessment of the intended procedure.[13]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving is recommended for handling potent compounds to protect against undetected pinholes or tears in the outer glove.[14] |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[4][13][15] | Protects the eyes and face from splashes of liquids or contact with airborne particles.[16] |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. For procedures with a higher risk of contamination, a disposable gown or coveralls should be considered.[4][17] | Prevents contamination of personal clothing and skin. Disposable garments are preferred to avoid cross-contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement for handling powders. For higher-risk procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.[14][16] | Protects against the inhalation of airborne particles. The selection of respiratory protection must be based on the occupational exposure limit (OEL) of the compound and the potential for aerosolization. |
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the disposable gown or lab coat and fasten it securely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, put on the respirator and perform a user seal check.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.[18]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown or lab coat. As you remove it, roll it inward, containing the contaminated outer surface. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respiratory Protection: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[18]
Operational Plans: Spill Management and Waste Disposal
Spill Response:
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Protect: If safe to do so, don the appropriate PPE, including respiratory protection.
-
Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean up the spill. Work from the outside of the spill inward. All materials used for cleanup must be treated as hazardous waste.
-
Decontaminate: Decontaminate the affected area according to your laboratory's established procedures.
Waste Disposal:
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key decision-making and operational workflows.
Caption: A decision workflow for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: A streamlined workflow for the safe segregation and disposal of waste materials contaminated with this compound.
References
-
IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound and 10-ketooxymorphone. PubMed. Retrieved from [Link]
-
Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
University of Rochester. (2019, March 11). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, April 20). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, July 18). The Laboratory's Role in Opioid Pain Medication Monitoring. PubMed Central. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE. Retrieved from [Link]
-
Association of Public Health Laboratories. (2020, September 1). Fundamentals of Fentanyl Safety in Public Health Laboratory Settings. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, December 17). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]
-
Wolters Kluwer. (2025, April 30). NIOSH Hazardous Drug List 2024: 6-Step Action Plan. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 21). Opioid Antagonists. StatPearls. Retrieved from [Link]
-
ILC Dover. (2021, November 17). Handling Potent Products Inside a Sterile Environment Webinar [Video]. YouTube. Retrieved from [Link]
-
Pharm-Int. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Demographic and Clinical Characteristics of 907 Cases with Naltrexone Intoxication; a 14-Year Cross-Sectional Study. PubMed Central. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. aphl.org [aphl.org]
- 9. aiha.org [aiha.org]
- 10. pharm-int.com [pharm-int.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. wolterskluwer.com [wolterskluwer.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 15. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. 3m.com [3m.com]
- 17. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 18. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
